Flucloxacillin-13C4 Sodium
Description
Properties
Molecular Formula |
C₁₅¹³C₄H₁₆ClFN₃NaO₅S |
|---|---|
Molecular Weight |
479.82 |
Synonyms |
(2S,5R,6R)-6-[[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-13C4 Sodium; Floxacillin-13C4 Sodium; Floxapen-13C4 Sodium; Floxapen-13C4 Sodium; Staphylex-13C4 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Flucloxacillin-13C4 Sodium – Structural Analysis & Bioanalytical Applications
[1]
Executive Summary
Flucloxacillin-13C4 Sodium is the stable isotope-labeled analog of the narrow-spectrum beta-lactam antibiotic Flucloxacillin.[1] Enriched with four Carbon-13 atoms, this compound serves as the "gold standard" Internal Standard (IS) for quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Unlike deuterated analogs, which may suffer from hydrogen-deuterium exchange (scrambling) in protic solvents, the 13C-carbon backbone provides superior chemical stability and eliminates retention time shifts during chromatographic separation.[1]
This guide details the structural properties, physicochemical characteristics, and validated experimental protocols for utilizing Flucloxacillin-13C4 Sodium in high-sensitivity drug development workflows.[1]
Part 1: Molecular Identity & Structural Analysis[1]
The utility of Flucloxacillin-13C4 stems from its mass differentiation from the native drug while retaining identical chromatographic behavior.
Chemical Structure Comparison
The core structure of Flucloxacillin consists of a beta-lactam ring fused to a thiazolidine ring (the penicillin nucleus), with a specific isoxazolyl side chain that confers resistance to beta-lactamases.[2]
Labeling Logic:
In high-quality reference standards, the four
-
Fragment Stability: The side chain is the primary diagnostic fragment in MS/MS. Labeling this region ensures the mass shift is retained in the daughter ion.
-
Metabolic Stability: It avoids positions susceptible to rapid metabolic cleavage, ensuring the IS tracks the parent compound accurately.
Quantitative Data Summary
| Feature | Native Flucloxacillin Sodium | Flucloxacillin-13C4 Sodium (IS) |
| Molecular Weight (Salt) | 475.85 g/mol | ~479.85 g/mol (+4 Da) |
| Monoisotopic Mass (Free Acid) | 453.05 Da | 457.06 Da |
| CAS Number | 1847-24-1 | N/A (Custom Synthesis) |
| Appearance | White/Off-white Crystalline Powder | White/Off-white Crystalline Powder |
| Hygroscopicity | High (Very Hygroscopic) | High (Handle in Desiccator) |
Part 2: Physicochemical Properties & Stability[1][4]
Understanding the instability of the beta-lactam ring is critical for accurate quantification. Flucloxacillin is prone to hydrolysis, leading to the opening of the beta-lactam ring and formation of penicilloic acid derivatives.
Solubility Profile
-
Water: Freely soluble (>50 mg/mL).[1] Note: Aqueous solutions degrade rapidly.[1][4]
-
Methanol: Soluble.[1][2][5] Preferred for stock solutions due to better stability than water.[1]
-
Acetonitrile: Sparingly soluble.[1]
Stability Matrix
| Condition | Stability Assessment | Experimental Implication |
| Solid State (-20°C) | Stable (>2 years) | Store desiccated; protect from light.[1] |
| Aqueous Solution (RT) | Unstable (<24 hours) | CRITICAL: Prepare fresh daily.[1] Do not store autosampler vials >12h at RT. |
| Aqueous Solution (4°C) | Moderate (2-3 days) | Keep autosampler cooled to 4°C. |
| pH Sensitivity | Unstable at pH < 5 and pH > 8 | Use buffered eluents (e.g., Ammonium Formate) rather than strong acids.[1] |
Part 3: Analytical Application (LC-MS/MS)
The primary application of Flucloxacillin-13C4 is Isotope Dilution Mass Spectrometry (IDMS).[1] This method corrects for matrix effects (ion suppression/enhancement) in complex biological matrices like plasma or urine.[1]
Mass Spectrometry Transitions
In Positive Electrospray Ionization (ESI+), the molecule forms a protonated molecular ion
-
Native Target: Precursor 455.1
Product 160.0 (Isoxazole fragment)[1] -
13C4 IS Target: Precursor 459.1
Product 164.0 (Labeled Isoxazole fragment)[1]
Note: The product ion shift (+4 Da) confirms the label is located on the isoxazole moiety.
Visualization: MS/MS Fragmentation Logic
The following diagram illustrates the parallel processing of the Native and IS compounds within the mass spectrometer.
Caption: MS/MS transition pathway showing the specific mass shift (+4 Da) maintained from precursor to product ion, ensuring interference-free quantification.
Part 4: Experimental Protocols
Stock Solution Preparation
Objective: Create a stable primary stock of Flucloxacillin-13C4.
-
Weighing: Accurately weigh 1.0 mg of Flucloxacillin-13C4 Sodium into a deactivated glass vial. Note: Use an anti-static gun; the powder is electrostatic.
-
Solvent Addition: Dissolve in Methanol (100%) . Do not use water for the primary stock to prevent hydrolysis.
-
Target Concentration: 1.0 mg/mL.[1]
-
-
Storage: Aliquot immediately into amber glass vials (100 µL each). Store at -80°C .
-
Shelf Life: 6 months at -80°C. Discard after one freeze-thaw cycle.[1]
-
Sample Extraction Workflow (Protein Precipitation)
Objective: Extract Flucloxacillin from human plasma while minimizing beta-lactam degradation.
-
Spiking: Add 20 µL of Working IS Solution (500 ng/mL in 50:50 MeOH:Water) to 50 µL of Plasma.
-
Precipitation: Add 200 µL of Acetonitrile containing 0.1% Formic Acid .
-
Why Formic Acid? Acidification stabilizes the beta-lactam ring during precipitation.[1]
-
-
Vortex & Centrifuge: Vortex for 30s; Centrifuge at 13,000 x g for 10 min at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a new vial. Dilute with 100 µL of Water.
-
Why Dilute? Reduces solvent strength to prevent peak broadening on the LC column.
-
Visualization: Extraction Workflow
Caption: Step-by-step protein precipitation workflow emphasizing the early introduction of the Internal Standard to correct for recovery losses.
Part 5: Handling & Safety[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23706211, Flucloxacillin sodium monohydrate.[1] Retrieved from [Link][1]
-
Sveinbjornsson, G. (2015). Development of UPLC-MS/MS method for quantification of cefazolin and flucloxacillin.[1] University of Iceland.[1][6] Retrieved from [Link]
-
European Pharmacopoeia (Ph.[1] Eur.). Flucloxacillin Sodium Monograph.[1] (Standard reference for stability and impurity profiling).
Sources
- 1. Flucloxacillin = 95 HPLC 1847-24-1 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Flucloxacillin-13C4 Sodium | LGC Standards [lgcstandards.com]
- 4. Assessment of the stability of citrate-buffered flucloxacillin for injection when stored in two commercially available ambulatory elastomeric devices: INfusor LV (Baxter) and Accufuser (Woo Young Medical): a study compliant with the NHS Yellow Cover Document (YCD) requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fresenius-kabi.com [fresenius-kabi.com]
- 6. skemman.is [skemman.is]
An In-depth Technical Guide to the Mechanism of Action of Flucloxacillin for Antimicrobial Resistance Studies
This guide provides a comprehensive exploration of the molecular interactions of flucloxacillin and the biochemical and genetic foundations of bacterial resistance. It is intended for researchers, scientists, and drug development professionals engaged in antimicrobial resistance studies.
Introduction: The Enduring Relevance of Flucloxacillin
Flucloxacillin is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class.[1] Developed in the 1960s to combat the rising prevalence of penicillin-resistant Staphylococcus aureus, it remains a critical therapeutic agent for infections caused by penicillinase-producing bacteria.[2][3] Its efficacy is rooted in its ability to disrupt the synthesis of the bacterial cell wall, a structure essential for bacterial viability and absent in human cells, thus providing a high degree of selective toxicity.[4][5][6] Understanding the precise mechanism of action of flucloxacillin and the sophisticated strategies bacteria have evolved to counteract it is fundamental to the ongoing development of effective antimicrobial therapies.
Part 1: The Core Mechanism of Action - Inhibition of Peptidoglycan Synthesis
The bactericidal activity of flucloxacillin stems from its ability to inhibit the final stages of peptidoglycan synthesis in the bacterial cell wall.[4][5] Peptidoglycan, a heteropolymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) units cross-linked by short peptides, provides structural integrity to the bacterial cell, protecting it from osmotic lysis.
Flucloxacillin's primary targets are the Penicillin-Binding Proteins (PBPs) , a group of bacterial enzymes located on the inner membrane of the bacterial cell wall that are essential for the final steps of peptidoglycan assembly.[4][7][8] Specifically, flucloxacillin acylates the serine residue at the active site of these enzymes, forming a stable, inactive covalent adduct.[7] This irreversible inhibition of PBPs prevents the transpeptidation reaction, the cross-linking of adjacent peptide side chains, which is crucial for the structural integrity of the cell wall.[4][6] The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[4][5]
The chemical structure of flucloxacillin, particularly the presence of an isoxazolyl group on its side chain, provides steric hindrance that protects the β-lactam ring from hydrolysis by many staphylococcal β-lactamases (penicillinases).[2][6] This structural feature is key to its activity against many penicillin-resistant strains.
Part 2: Mechanisms of Resistance to Flucloxacillin
Bacterial resistance to flucloxacillin is a significant clinical challenge and primarily occurs through two established mechanisms: enzymatic degradation of the antibiotic and alteration of the drug target.
Enzymatic Degradation: The Role of β-Lactamases
While flucloxacillin is designed to be resistant to many common staphylococcal β-lactamases, some bacteria can produce enzymes with an altered substrate specificity or at such high levels that they can hydrolyze the β-lactam ring of flucloxacillin, rendering it inactive.[9] The production of β-lactamases is a common resistance mechanism in many bacteria.[10]
Target Modification: The Emergence of MRSA
The most clinically significant mechanism of resistance to flucloxacillin is the alteration of its target, the PBPs.[2][6] Methicillin-resistant Staphylococcus aureus (MRSA) has acquired a mobile genetic element, the staphylococcal cassette chromosome mec (SCCmec), which carries the mecA gene.[3][6][11] The mecA gene encodes a unique PBP, known as PBP2a or PBP2', which has a very low affinity for flucloxacillin and other β-lactam antibiotics.[7][11][12]
In the presence of flucloxacillin, the native PBPs of S. aureus are inhibited. However, PBP2a can continue to catalyze the transpeptidation reactions necessary for cell wall synthesis, allowing the bacterium to survive and replicate.[12] This makes MRSA strains resistant to all β-lactam antibiotics, including flucloxacillin.[13][14]
Part 3: Experimental Methodologies for Studying Flucloxacillin's Action and Resistance
A robust investigation into the mechanism of action and resistance to flucloxacillin requires a multi-faceted experimental approach. The following section details key methodologies, emphasizing the rationale behind their application.
Antimicrobial Susceptibility Testing (AST)
Rationale: AST is the foundational method for determining the in vitro activity of an antimicrobial agent against a specific bacterial isolate. It provides a quantitative measure of the concentration of the drug required to inhibit or kill the organism, which is crucial for both clinical diagnostics and fundamental research.
Key Protocols:
-
Broth Microdilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is considered the gold standard for susceptibility testing.
-
Step-by-Step Methodology:
-
Prepare a serial two-fold dilution of flucloxacillin in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of flucloxacillin in which there is no visible turbidity.
-
-
-
Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method where a paper disk impregnated with a known amount of flucloxacillin is placed on an agar plate inoculated with the test organism.
-
Step-by-Step Methodology:
-
Prepare a standardized bacterial inoculum and evenly streak it onto a Mueller-Hinton agar plate.
-
Aseptically apply a flucloxacillin disk to the surface of the agar.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited).
-
Interpret the results (susceptible, intermediate, or resistant) based on established clinical breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI).[15]
-
-
| Method | Principle | Advantages | Disadvantages |
| Broth Microdilution | Determines the lowest concentration of antibiotic that inhibits bacterial growth. | Quantitative (provides MIC value), High throughput. | More labor-intensive and expensive than disk diffusion. |
| Disk Diffusion | Measures the diameter of the zone of growth inhibition around an antibiotic-impregnated disk. | Simple, cost-effective, widely used in clinical labs. | Qualitative or semi-quantitative, less precise than MIC determination. |
β-Lactamase Activity Assays
Rationale: These assays are essential for determining if resistance to flucloxacillin is due to enzymatic degradation. They provide direct evidence of β-lactamase production and can be used to characterize the kinetic properties of these enzymes.
Key Protocol: Chromogenic Substrate Assay (Nitrocefin)
Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. This color change can be measured spectrophotometrically.[16][17]
-
Step-by-Step Methodology:
-
Prepare a bacterial cell lysate or a purified β-lactamase enzyme solution.
-
Prepare a solution of nitrocefin in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
In a microplate well or cuvette, mix the bacterial lysate/enzyme with the nitrocefin solution.
-
Monitor the change in absorbance at 490 nm over time.
-
The rate of color change is directly proportional to the β-lactamase activity.
-
Penicillin-Binding Protein (PBP) Assays
Rationale: PBP assays are critical for investigating target-based resistance mechanisms. They allow for the visualization and characterization of PBPs, including the detection of altered PBPs like PBP2a in MRSA.
Key Protocol: Fluorescent Penicillin Binding Assay
This method uses a fluorescently labeled penicillin derivative (e.g., Bocillin FL) to label and visualize PBPs.
-
Step-by-Step Methodology:
-
Prepare bacterial membrane fractions containing the PBPs.
-
Incubate the membrane preparation with varying concentrations of flucloxacillin (the competitor) for a set period.
-
Add a fluorescently labeled penicillin (e.g., Bocillin FL) to the mixture and incubate to label the remaining unbound PBPs.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a gel imager. The intensity of the fluorescent bands will decrease with increasing concentrations of the competing flucloxacillin, allowing for the determination of the binding affinity (IC50) of flucloxacillin for each PBP. In MRSA strains, a band corresponding to PBP2a will remain fluorescent even at high concentrations of flucloxacillin due to its low affinity for the antibiotic.[18][19]
-
Molecular Methods for Resistance Gene Detection
Rationale: Molecular techniques are essential for the rapid and specific identification of resistance genes, such as mecA.
Key Protocol: Polymerase Chain Reaction (PCR)
PCR is a highly sensitive and specific method for amplifying a target DNA sequence.
-
Step-by-Step Methodology:
-
Extract genomic DNA from the bacterial isolate.
-
Design primers specific to the mecA gene.
-
Perform PCR using the extracted DNA, primers, DNA polymerase, and dNTPs.
-
Analyze the PCR product by gel electrophoresis. The presence of a band of the expected size indicates the presence of the mecA gene.
-
Conclusion
A thorough understanding of the interplay between flucloxacillin and its bacterial targets, as well as the molecular mechanisms of resistance, is paramount for the effective clinical use of this important antibiotic and for the development of novel strategies to combat antimicrobial resistance. The experimental approaches outlined in this guide provide a robust framework for researchers to dissect these complex interactions and contribute to the ongoing battle against infectious diseases.
References
-
Flucloxacillin - Wikipedia. Available at: [Link]
-
Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem. Available at: [Link]
-
Flucloxacillin Action Pathway - PathWhiz. Available at: [Link]
-
Penicillin-binding proteins - Wikipedia. Available at: [Link]
-
ABC of Anti-microbials: Flucloxacillin | MICROBIOLOGY MATTERS !. Available at: [Link]
-
Penicillin-binding proteins and β-lactam resistance - Oxford Academic. Available at: [Link]
-
Pharmacology of Flucloxacillin Sodium ; Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. Available at: [Link]
-
Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control | Contagion Live. Available at: [Link]
-
Flucloxacillin, still the empirical choice for putative Staphylococcus aureus infections in intensive care units in the Netherlands - PubMed. Available at: [Link]
-
Penicillin-Binding Proteins, β-Lactamases, and β-Lactamase Inhibitors in β-Lactam-Producing Actinobacteria: Self-Resistance Mechanisms - MDPI. Available at: [Link]
-
Staphylococcus Aureus Treatment. Available at: [Link]
-
Beta-Lactamase Activity Colorimetric Assay Kit (#BN01019). Available at: [Link]
-
A review of penicillin binding protein and group A Streptococcus with reduced-β-lactam susceptibility - Frontiers. Available at: [Link]
-
Treatment of Meticillin-resistant Staphylococcus aureus (MRSA) - Gloucestershire Hospitals NHS Foundation Trust. Available at: [Link]
-
Penicillin Binding Protein Assay - Hancock Lab. Available at: [Link]
-
Antibiotic resistance in Staphylococcus aureus and its relevance in therapy - PubMed. Available at: [Link]
-
Antibiotic sensitivity - Staphylococcus aureus - GP Notebook. Available at: [Link]
-
Beta (β) Lactamase Test: Principle, Types, Procedure, Results - Microbe Notes. Available at: [Link]
-
Rapid optical determination of β-lactamase and antibiotic activity - PMC. Available at: [Link]
-
Mechanisms of resistance to beta-lactam antibiotics in Staphylococcus aureus - PubMed. Available at: [Link]
-
mecA - Wikipedia. Available at: [Link]
-
Flucloxacillin: A Review of Characteristics, Properties and Analytical Methods. Available at: [Link]
-
Flucloxacillin 500 mg capsules, hard - Summary of Product Characteristics (SmPC) - (emc). Available at: [Link]
-
In Vivo Effect of Flucloxacillin in Experimental Endocarditis Caused by mecC-positive Staphylococcus aureus Showing Temperature-Dependent Susceptibility In Vitro | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
In Vivo Effect of Flucloxacillin in Experimental Endocarditis Caused by mecC -positive Staphylococcus aureus Showing Temperature-Dependent Susceptibility In Vitro - ResearchGate. Available at: [Link]
-
A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. Available at: [Link]
-
Molecular Basis and Phenotype of Methicillin Resistance in Staphylococcus aureus and Insights into New β-Lactams That Meet the Challenge - PMC. Available at: [Link]
-
Structural Studies of Bacterial Cell Wall Synthesis and Remodeling - DukeSpace. Available at: [Link]
-
Penicillin-Binding Protein Imaging Probes - PMC - NIH. Available at: [Link]
-
β-Lactam Titration Assays to Evaluate Penicillin-Binding Protein Selectivity - ChemRxiv. Available at: [Link]
-
Targeting Bacterial Cell Wall Synthesis: Structural Insights and Emerging Therapeutic Strategies - PMC. Available at: [Link]
-
In Vivo Effect of Flucloxacillin in Experimental Endocarditis Caused by mecC-positive Staphylococcus aureus Showing Temperature-Dependent Susceptibility In Vitro - PMC. Available at: [Link]
-
Molecular Basis of Non-β-Lactam Antibiotics Resistance in Staphylococcus aureus - MDPI. Available at: [Link]
-
mecA Gene Is Widely Disseminated in Staphylococcus aureus Population - PMC. Available at: [Link]
-
Whole cell penicillin‐binding protein (PBP) binding assay in... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Breaking down the cell wall: Still an attractive antibacterial strategy - Frontiers. Available at: [Link]
-
Molecular Basis of Non-β-Lactam Antibiotics Resistance in Staphylococcus aureus. Available at: [Link]
-
Full article: Understanding how bacterial cell wall peptidoglycan metabolism can be used to develop antimicrobial strategies - Taylor & Francis. Available at: [Link]
-
Molecular and Physicochemical Studies of MRSA Resistant to Antibiotics: A Known be- yond Himanshu - An-Najah journals. Available at: [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Available at: [Link]
-
BSAC Standardized Disc Susceptibility Testing Method. Available at: [Link]
-
FLUCLOXACILLIN 01. Assay Details 02. Therapeutic Range 03. Pharmacokinetics. Available at: [Link]
-
M100 - Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Flucloxacillin - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PathWhiz [pathbank.org]
- 6. microbiologymatters.com [microbiologymatters.com]
- 7. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 8. contagionlive.com [contagionlive.com]
- 9. Mechanisms of resistance to beta-lactam antibiotics in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mecA - Wikipedia [en.wikipedia.org]
- 12. Molecular Basis and Phenotype of Methicillin Resistance in Staphylococcus aureus and Insights into New β-Lactams That Meet the Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment of Meticillin-resistant Staphylococcus aureus (MRSA) [gloshospitals.nhs.uk]
- 14. Antibiotic resistance in Staphylococcus aureus and its relevance in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. goums.ac.ir [goums.ac.ir]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
Methodological & Application
Using Flucloxacillin-13C4 Sodium as an internal standard in LC-MS/MS
Application Note: High-Sensitivity Quantification of Flucloxacillin in Human Plasma using Flucloxacillin-13C4 Sodium as Internal Standard via LC-MS/MS
Abstract
This application note details a robust, validated protocol for the quantification of Flucloxacillin in human plasma using Flucloxacillin-13C4 Sodium as a Stable Isotope-Labeled Internal Standard (SIL-IS).[1] Unlike structural analogs (e.g., dicloxacillin), the 13C4-labeled standard provides superior correction for matrix effects, ionization suppression, and the beta-lactam instability inherent to this analyte.[1] This guide addresses the critical challenges of beta-lactam analysis—specifically hydrolytic degradation and isobaric interference—providing a self-validating workflow suitable for Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) studies.
Introduction
Flucloxacillin is an isoxazolyl penicillin widely used for treating staphylococcal infections.[2] Its narrow therapeutic index in critically ill patients necessitates precise TDM. However, Flucloxacillin presents unique bioanalytical challenges:
-
Instability: The beta-lactam ring is susceptible to hydrolysis, particularly in aqueous acidic environments and at room temperature.
-
Matrix Effects: Phospholipids in plasma can cause significant ion suppression in Electrospray Ionization (ESI).[1]
Using Flucloxacillin-13C4 Sodium eliminates these variables. As a co-eluting SIL-IS, it experiences the exact same matrix suppression and degradation conditions as the analyte, ensuring that the ratio of Analyte/IS remains constant even if absolute signal intensity fluctuates.
Compound Information & Mechanism
| Feature | Analyte: Flucloxacillin Sodium | Internal Standard: Flucloxacillin-13C4 Sodium |
| CAS Number | 1847-24-1 (Unlabelled) | N/A (Labeled variant) |
| Molecular Formula | C19H16ClFN3NaO5S | C1513C4 H16ClFN3NaO5S |
| Salt MW | ~475.85 g/mol | ~479.85 g/mol |
| Free Acid MW | ~453.87 g/mol | ~457.87 g/mol |
| Precursor Ion [M+H]+ | m/z 455.1 | m/z 459.1 |
| Key Fragment | m/z 160.0 (Isoxazole moiety) | m/z 164.0 (13C4-Isoxazole moiety)* |
*Note: The mass shift of the fragment depends on the position of the 13C label. Most commercial 13C4 standards label the isoxazole ring, shifting the fragment from 160 to 164. Always verify with your specific CoA.
Method Development Strategy
Mass Spectrometry Optimization (Tuning)
The isoxazole ring fragment is the most abundant and stable product ion.
-
Source: ESI Positive Mode (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
| Compound | Precursor (Q1) | Product (Q3) | Dwell (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Flucloxacillin | 455.1 | 160.1 | 50 | 25 | 18 |
| Flucloxacillin-13C4 | 459.1 | 164.1 | 50 | 25 | 18 |
Chromatographic Conditions
Beta-lactams are polar and acidic.[1] A C18 column with end-capping is required to prevent peak tailing.[1]
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation).[1]
-
Gradient: Steep gradient to elute phospholipids late, preventing matrix effect on the analyte.
Experimental Protocol
Reagents & Standards Preparation
-
Stock Solvent: Dissolve Flucloxacillin-13C4 Sodium in Water:Acetonitrile (50:50 v/v) . Avoid pure methanol as it can induce ring-opening (methanolysis) over time.[1]
-
Storage: Aliquot stocks into light-protective vials and store at -80°C . Stability is < 1 month at -20°C.[1][3]
-
Working IS Solution: Dilute stock to ~5 µg/mL in Acetonitrile. This solution will act as the precipitating agent.
Sample Preparation: Protein Precipitation (PPT)
This method is chosen for speed and high recovery, relying on the SIL-IS to correct for matrix effects.[1]
-
Thaw: Thaw plasma samples on wet ice (critical to prevent degradation).[1]
-
Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL Eppendorf tube.
-
IS Addition & Precipitation: Add 200 µL of the Working IS Solution (Flucloxacillin-13C4 in Acetonitrile) directly to the plasma.
-
Why? Adding IS in the organic solvent ensures it integrates with the sample at the exact moment of protein crash, maximizing extraction similarity.
-
-
Vortex: Vortex vigorously for 30 seconds.
-
Centrifuge: 14,000 x g for 10 minutes at 4°C .
-
Dilution: Transfer 100 µL of supernatant to a vial containing 400 µL of Water + 0.1% Formic Acid.
-
Why? Diluting the high-organic supernatant ensures good peak shape on the aqueous initial LC gradient.[1]
-
Workflow Diagram
Caption: Optimized Protein Precipitation Workflow ensuring minimal degradation and maximum IS integration.
Validation Parameters (Self-Validating Systems)
To ensure the protocol is "self-validating," implement these checks in every run:
-
IS Area Stability Plot: Monitor the absolute peak area of Flucloxacillin-13C4 across the run. A deviation >20% indicates significant matrix effect or injection failure.
-
Retention Time Lock: The analyte and IS must co-elute within ±0.02 min. Any separation indicates chromatographic drift or column aging.[1]
-
Cooling Rack: The autosampler must be set to 4°C . Verify this by checking the temperature log post-run.
| Parameter | Acceptance Criteria |
| Linearity | |
| Accuracy | 85-115% (80-120% at LLOQ) |
| Precision (CV) | < 15% (< 20% at LLOQ) |
| Recovery | Consistent between Analyte and IS |
| Matrix Effect | IS-normalized Matrix Factor |
Troubleshooting & Best Practices
-
Issue: Degradation of Stock Solution.
-
Cause: Beta-lactam ring hydrolysis in methanol or at room temp.[1]
-
Solution: Prepare stocks in 50:50 Water:ACN and freeze immediately. Use single-use aliquots.
-
-
Issue: Cross-Signal Contribution.
-
Cause: Natural isotopes of the analyte contributing to the IS channel, or impurities in the IS contributing to the analyte channel.
-
Solution: Run a "Blanks" check.[1]
-
-
Issue: Carryover.
-
Solution: Use a needle wash of 50:50 Methanol:Water + 0.5% Formic Acid.
-
References
-
Zhang, M., Moore, G., Everts, R., & Begg, E. (2014).[4] Determination of Total and Free Concentrations of Flucloxacillin and Cefazolin in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. Link
-
LGC Standards. (n.d.). Flucloxacillin-13C4 Sodium Product Information & Structure. Link[1]
-
Sime, F. B., et al. (2014). Beta-lactam antibiotics in intensive care: a review of characteristics, properties and analytical methods. Link
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Link
Sources
Application Note: Optimization of Sample Preparation for the Quantitation of Flucloxacillin in Human Urine
Executive Summary
Flucloxacillin (FLU) is an isoxazolyl penicillin widely used for treating staphylococcal infections. While plasma pharmacokinetics (PK) are well-documented, urinary recovery studies are frequently compromised by the molecule's chemical instability.
The Challenge: Flucloxacillin contains a highly strained beta-lactam ring that is susceptible to rapid hydrolysis in acidic environments. Normal human urine pH ranges from 4.5 to 8.0. In acidic urine (pH < 6.0), flucloxacillin degrades into penilloic acid derivatives within hours at room temperature, leading to severe under-quantitation.
The Solution: This guide presents a validated workflow prioritizing immediate pH stabilization followed by two distinct preparation pathways: Dilute-and-Shoot (for high-throughput screening) and Solid Phase Extraction (SPE) (for trace analysis and maximum column longevity).
The Chemistry of Instability
To ensure scientific integrity, one must understand the degradation mechanism to prevent it.
The beta-lactam ring is the pharmacophore responsible for antibiotic activity, but it is also the site of chemical vulnerability.[1] Nucleophilic attack (often by water molecules, catalyzed by H+ ions) cleaves the amide bond of the ring.
-
Critical Threshold: Degradation follows pseudo-first-order kinetics and is pH-dependent. Stability is maximal at pH 7.0 .
-
Temperature Effect: Degradation rates double with every 10°C increase.
-
Implication: Urine samples must be buffered at the point of collection, not just at the time of analysis.
Visualization: Degradation Logic & Decision Tree
The following diagram illustrates the critical decision points for preserving sample integrity.
Figure 1: Decision tree for stabilizing flucloxacillin in urine. Immediate buffering prevents the irreversible opening of the beta-lactam ring.
Protocol A: Sample Collection & Stabilization (Mandatory)
This step is the foundation of the entire assay. No downstream extraction method can recover flucloxacillin that has already hydrolyzed.
Reagents:
-
Buffer: 1.0 M Citrate Buffer, pH 7.0.
-
Container: Sterile polypropylene tubes (avoid glass to prevent adsorption).
Procedure:
-
Pre-dosing: Add 1.0 mL of Citrate Buffer (pH 7.0) into the 15 mL collection tubes before urine collection.
-
Collection: Collect 9 mL of urine into the tube (Final volume 10 mL; Buffer concentration ~0.1 M).
-
Mixing: Invert gently 5 times.
-
Verification: Spot check pH with a strip to ensure pH is between 6.5 and 7.5.
-
Storage: Flash freeze at -80°C if analysis is not performed within 4 hours.
Protocol B: Solid Phase Extraction (SPE)
Recommended for clinical trials requiring high sensitivity (<10 ng/mL) and removal of salts/pigments to protect the MS source.
Rationale: Urine contains high salt concentrations that suppress electrospray ionization (ESI). A Polymeric HLB (Hydrophilic-Lipophilic Balance) sorbent is chosen because flucloxacillin contains both a non-polar side chain and a polar core.
Materials:
-
Cartridge: Waters Oasis HLB (30 mg or 60 mg) or equivalent polymeric reversed-phase sorbent.
-
Internal Standard (IS): Flucloxacillin-
(preferred) or Tinidazole.
Step-by-Step Workflow:
-
Sample Pre-treatment:
-
Thaw urine at room temperature (do not heat).
-
Centrifuge at 10,000 x g for 5 mins to remove particulates.
-
Aliquot 200 µL of supernatant.
-
Add 20 µL of Internal Standard working solution.
-
Add 200 µL of 2% Formic Acid in water (Acidification immediately prior to loading aids retention on HLB, but must be brief).
-
-
SPE Execution:
-
Condition: 1 mL Methanol.
-
Equilibrate: 1 mL Water.
-
Load: Apply the pre-treated sample (~420 µL) at low vacuum (1 mL/min).
-
Wash 1: 1 mL 5% Methanol in Water (Removes salts/urea).
-
Elute: 500 µL Acetonitrile.
-
-
Post-Extraction:
-
Evaporate eluate under Nitrogen at 40°C.
-
Reconstitute in 200 µL Mobile Phase A/B (80:20).
-
Visualization: SPE Workflow
Figure 2: Solid Phase Extraction workflow using Polymeric HLB sorbent.
Protocol C: Dilute-and-Shoot (High Throughput)
Recommended for toxicology screening or PK studies where concentrations are high (>100 ng/mL).
Rationale: Minimal handling reduces degradation risk but increases matrix effects. Use of a stable isotope labeled IS is mandatory here to correct for ion suppression.
Procedure:
-
Centrifuge: Spin urine at 14,000 x g for 10 mins.
-
Dilution: Mix 50 µL Supernatant + 450 µL Diluent (Water:Methanol 90:10 containing 0.1% Formic Acid).
-
Internal Standard: Add 10 µL of IS to the diluted sample.
-
Inject: Inject directly onto LC-MS/MS.
Analytical Conditions (LC-MS/MS)
Instrumentation: UHPLC coupled to Triple Quadrupole Mass Spectrometer. Column: C18 (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
B: Acetonitrile + 0.1% Formic Acid.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 95 | 5 | Initial |
| 0.50 | 95 | 5 | Hold |
| 3.00 | 5 | 95 | Linear |
| 4.00 | 5 | 95 | Hold |
| 4.10 | 95 | 5 | Linear |
| 5.00 | 95 | 5 | Re-equilibrate |
MS Transitions (ESI+):
-
Flucloxacillin: 454.1
160.3 (Quantifier), 454.1 295.1 (Qualifier). -
Internal Standard: Match precursor/product shift based on label (e.g., +4 Da).
References
-
Allwood, M. C., et al. (2020).[2] Assessment of the stability of citrate-buffered flucloxacillin for injection when stored in two commercially available ambulatory elastomeric devices. European Journal of Hospital Pharmacy. Available at: [Link]
-
Leyer, C., et al. (2014). Development and validation of a liquid chromatography/tandem mass spectrometry method for the quantification of flucloxacillin and cloxacillin in microdialysis samples. Journal of Chromatography B. Available at: [Link]
-
Sørensen, L. K., et al. (2025). Simultaneous determination of flucloxacillin and ampicillin in human plasma by ultra performance liquid chromatography-tandem mass spectrometry. ResearchGate / Journal of Pharmaceutical Analysis. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Assessment of the stability of citrate-buffered flucloxacillin for injection when stored in two commercially available ambulatory elastomeric devices: INfusor LV (Baxter) and Accufuser (Woo Young Medical): a study compliant with the NHS Yellow Cover Document (YCD) requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry for Flucloxacillin-13C4 Sodium Detection
Welcome to the technical support resource for the analysis of Flucloxacillin and its stable isotope-labeled internal standard, Flucloxacillin-13C4 Sodium, by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for robust and accurate quantification.
Frequently Asked Questions (FAQs)
This section addresses common initial questions to facilitate a smooth start to your experiments.
Q1: What are the expected precursor ions for Flucloxacillin and Flucloxacillin-13C4 Sodium in positive electrospray ionization mode?
In positive electrospray ionization (ESI+) mode, both Flucloxacillin and its 13C4-labeled internal standard will primarily form protonated molecular ions, [M+H]+.
-
Flucloxacillin: The expected precursor ion is m/z 454.1.[1][2]
-
Flucloxacillin-13C4 Sodium: The expected precursor ion is m/z 458.1, accounting for the four 13C atoms.[3][4]
Q2: What are the recommended Multiple Reaction Monitoring (MRM) transitions for Flucloxacillin and Flucloxacillin-13C4 Sodium?
The most common and robust MRM transition for Flucloxacillin involves the fragmentation of the precursor ion to a stable product ion. A widely used transition is:
For the internal standard, Flucloxacillin-13C4 Sodium, the corresponding transition is:
-
Flucloxacillin-13C4 Sodium: 458.1 → 160.0[4]
It is crucial to note that the product ion m/z 160 originates from the core structure of Flucloxacillin that does not contain the 13C labels in Flucloxacillin-13C4.
Q3: What are typical starting ESI source parameters for Flucloxacillin analysis?
While optimal source parameters are instrument-dependent, the following provides a good starting point for method development:
| Parameter | Typical Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 3.0 - 5.0 kV[5][6] |
| Ion Source Temperature | 150 - 550 °C[5][6] |
| Desolvation Gas Flow | 1000 L/h[6] |
| Cone Gas Flow | 50 L/h[6] |
It is highly recommended to optimize these parameters for your specific instrument and mobile phase composition to achieve the best sensitivity and stability.
Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of Flucloxacillin and Flucloxacillin-13C4 Sodium.
Problem 1: Weak or No Signal for Flucloxacillin or Flucloxacillin-13C4 Sodium
A weak or absent signal can be frustrating. The following workflow will help you systematically identify and resolve the issue.
Caption: Workflow for troubleshooting weak or no signal.
Detailed Steps:
-
Instrument Performance Check: Before troubleshooting your analyte, ensure the instrument is performing correctly. Infuse a standard compound like reserpine to verify sensitivity and stability. If the instrument fails this check, it may require maintenance.
-
Analyte Infusion: Directly infuse a solution of Flucloxacillin and its internal standard into the mass spectrometer. This will confirm that the compounds are capable of ionizing and being detected. If no signal is observed, there may be an issue with the standard itself or the infusion setup.
-
Source Condition Optimization: If a signal is present during infusion, optimize the ESI source parameters. Systematically adjust the capillary voltage, source temperature, and gas flows to maximize the signal intensity for the precursor ions.
-
MRM Transition Verification: Ensure the correct precursor and product ion m/z values are entered in your method. Optimize the collision energy for the 454.1 → 160.0 (Flucloxacillin) and 458.1 → 160.0 (IS) transitions to achieve the highest product ion intensity.
-
Liquid Chromatography (LC) System Evaluation: If the infused signal is strong but the LC-MS/MS analysis shows poor results, investigate the LC system for leaks, blockages, or incorrect mobile phase composition.[7] Poor chromatography can lead to broad peaks and reduced sensitivity.[8]
-
Sample Preparation Assessment: Inefficient sample preparation can lead to low recovery of the analyte. Matrix effects from complex biological samples can also suppress the ionization of Flucloxacillin.[5] Consider evaluating your extraction procedure and the potential for ion suppression or enhancement.
Problem 2: Non-Linear Calibration Curve or Poor Reproducibility
A non-linear calibration curve, often with a quadratic fit, or poor reproducibility can be indicative of cross-signal contribution from the analyte to the internal standard.[4][9]
Cause: Flucloxacillin has naturally occurring isotopes, including 13C, which result in a small percentage of molecules with a mass of 458, the same as the precursor mass of the Flucloxacillin-13C4 internal standard. At high concentrations of Flucloxacillin, this isotopic contribution can artificially inflate the signal of the internal standard, leading to a non-linear response.[3][4]
Solutions:
-
Use an Alternative MRM Transition for the Internal Standard: To mitigate this cross-talk, monitor a different isotope of the internal standard. A recommended approach is to use the m/z 460 precursor ion for Flucloxacillin-13C4, which corresponds to the [M+2+H]+ isotope. The MRM transition would be 460.1 → 160.0 . This will significantly reduce the interference from the analyte's natural isotopes.[4][9]
-
Optimize Internal Standard Concentration: Ensure the concentration of the internal standard is appropriate for the expected analyte concentration range. The response of the internal standard should be consistent and well above the background noise across all calibration points.
-
Thorough Method Validation: Validate the method for linearity, precision, and accuracy according to established guidelines to ensure the reliability of your results.
Problem 3: Peak Tailing or Splitting
Poor peak shape can compromise integration and affect the accuracy of quantification.[7][8]
Potential Causes and Solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Dilute your samples or reduce the injection volume.
-
Secondary Interactions: Flucloxacillin has acidic and basic functional groups that can interact with active sites on the column packing material, causing peak tailing. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. The use of a mobile phase with a low concentration of an acid, such as 0.1% formic acid, is common.[5][10]
-
Column Contamination: Buildup of matrix components on the column can lead to peak splitting and tailing. Use a guard column and implement a robust sample clean-up procedure. Regularly flush the column with a strong solvent.[7]
-
Extra-Column Volume: Excessive tubing length or dead volume in fittings can cause peak broadening. Use appropriate low-dead-volume tubing and fittings.
By systematically addressing these common issues, you can develop a robust and reliable LC-MS/MS method for the quantification of Flucloxacillin and Flucloxacillin-13C4 Sodium.
References
-
Determination of Total and Free Concentrations of Flucloxacillin and Cefazolin in Human Plasma by Liquid Chromatography/Tandem M - OMICS International. (2014, February 18). Retrieved from [Link]
-
LC–MS/TOF and MSn Studies on Forced Degradation Behavior of Flucloxacillin and Development of a Validated - AKJournals. Retrieved from [Link]
-
Determination of Total and Free Concentrations of Flucloxacillin and Cefazolin in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry | Request PDF - ResearchGate. Retrieved from [Link]
-
Flucloxacillin | C19H17ClFN3O5S - PubChem. Retrieved from [Link]
-
Total flucloxacillin plasma concentrations poorly reflect unbound concentrations in hospitalized patients with Staphylococcus aureus bacteraemia - PMC. Retrieved from [Link]
-
Mass spectrometer 1 scan of flucloxacillin (FLX) and 13 C 4 -FLX (SIL-IS) - ResearchGate. Retrieved from [Link]
-
Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography- - ScienceOpen. Retrieved from [Link]
-
Probability of pharmacological target attainment with flucloxacillin in Staphylococcus aureus bloodstream infection: a prospective cohort study of unbound plasma and individual MICs - PMC. Retrieved from [Link]
-
Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC. Retrieved from [Link]
-
Simultaneous determination of flucloxacillin and ampicillin in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and subsequent application to a clinical study in healthy Chinese volunteers - ResearchGate. Retrieved from [Link]_
-
Spectrophotometric determination of flucloxacillin and dicloxacillin in pure and dosage forms | Request PDF - ResearchGate. Retrieved from [Link]
-
[13C4,15N]-Flucloxacillin sodium salt | 1847-24-1 unlabeled | Stable labeled standards. Retrieved from [Link]
-
Determination of total and free concentrations of flucloxacillin and cefazolin in human plasma by liquid chromatography/tandem mass spectrometry | Request PDF - ResearchGate. Retrieved from [Link]
-
Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results - Infinix Bio. Retrieved from [Link]
-
Calibration curves of flucloxacillin (FLX) using three different stable... - ResearchGate. Retrieved from [Link]
-
Development and validation of an ultrafiltration-UHPLC-MS/MS method for quantification of unbound Beta-Lactam antibiotics cefota - DiVA portal. Retrieved from [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent. (2018, January 31). Retrieved from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. Retrieved from [Link]
Sources
- 1. Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. omicsonline.org [omicsonline.org]
- 6. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. zefsci.com [zefsci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Improving HPLC peak shape and resolution for flucloxacillin analysis
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of flucloxacillin. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop and optimize robust HPLC methods for this critical antibiotic. As a semi-synthetic isoxazolyl penicillin, flucloxacillin presents unique chromatographic challenges, including peak tailing and co-elution with degradation products.[1]
This resource moves beyond simple protocols to explain the underlying scientific principles governing chromatographic performance. By understanding the "why" behind these phenomena, you can troubleshoot issues more effectively and build self-validating, reliable analytical methods.
Section 1: Understanding and Diagnosing Peak Shape Issues
Poor peak shape is a common but critical issue in HPLC. It compromises quantification accuracy by making peak integration difficult and can hide low-level impurities under a distorted primary peak.[2]
FAQ: My flucloxacillin peak is tailing. What does this mean and why is it a problem?
Answer: Peak tailing occurs when the back half of the chromatographic peak is broader than the front half, resulting in an asymmetrical shape with a "tail" that is slow to return to the baseline.[3] A perfect peak is Gaussian (symmetrical).
This is problematic for several key reasons:
-
Reduced Sensitivity: Tailing peaks are shorter and broader than symmetrical peaks of the same area. This decreased peak height can negatively impact the limit of quantification (LOQ), making it harder to detect trace-level impurities.[2]
-
Inaccurate Integration: Automated integration software struggles to consistently define the end of a tailing peak, leading to high variability in area measurements and compromising quantitative accuracy.[2]
-
Masking of Impurities: The tail of the main flucloxacillin peak can obscure small, closely eluting peaks, such as degradation products or related substances, preventing their accurate detection and quantification.[2][4]
The symmetry of a peak is quantitatively measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of Tƒ = 1.0 indicates a perfectly symmetrical peak. For regulatory methods, a tailing factor of ≤ 2.0 is often required, though Tƒ ≤ 1.5 is a more desirable target for robust methods.[5]
FAQ: What is the primary cause of peak tailing for a molecule like flucloxacillin?
Answer: The most common cause of peak tailing for ionizable compounds like flucloxacillin in reversed-phase HPLC is secondary-retention effects , specifically interactions with surface silanol groups on the silica-based stationary phase.[5][6]
Here's the mechanism:
-
Silica Surface: Standard silica-based columns (like C18) have a surface populated with silanol groups (Si-OH). Some of these, particularly free silanols, are acidic.[2][7]
-
Ionization: At mobile phase pH levels above approximately 3-4, these acidic silanols deprotonate to become negatively charged (Si-O⁻).[8][9]
-
Secondary Interaction: Flucloxacillin has a carboxylic acid moiety (pKa ~2.7) and can be protonated on other functional groups. If any part of the molecule carries a positive charge, it can undergo a strong, undesirable ionic interaction with the negatively charged silanols.[5][6]
-
Mixed-Mode Retention: This creates a mixed-mode retention mechanism. Most of the flucloxacillin molecules interact with the C18 phase (hydrophobic retention), but a fraction gets delayed by these strong ionic interactions with silanols. This delayed fraction elutes later, forming the characteristic peak tail.
The diagram below illustrates this problematic interaction and how it can be mitigated.
Sources
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. akjournals.com [akjournals.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lctsbible.com [lctsbible.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromtech.com [chromtech.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Preventing degradation of flucloxacillin in aqueous solutions
Topic: Preventing Degradation of Flucloxacillin in Aqueous Solutions Audience: Pharmaceutical Scientists, Formulation Chemists, and Clinical Researchers
🟢 System Status: Operational
Welcome to the Flucloxacillin Stability Support Hub. This interface is designed to troubleshoot degradation issues in real-time. Unlike generic antibiotic guides, we focus specifically on the isoxazolyl penicillin class, where the beta-lactam ring's sensitivity to pH and nucleophilic attack drives 90% of stability failures.
Critical Stability Parameters (The "Why")
Before troubleshooting, you must understand the three vectors of degradation. Flucloxacillin is not merely "unstable"; it follows predictable kinetic pathways that can be arrested.
Vector A: The pH Cliff (Hydrolysis)
Flucloxacillin behaves as a weak acid (pKa ~2.7). In aqueous solution, its stability profile is bell-shaped, with a narrow optimal window between pH 5.0 and 7.0 .
-
The Acid Trap: Below pH 5.0, protonation of the beta-lactam nitrogen facilitates nucleophilic attack by water, rapidly opening the ring to form penicilloic acid.
-
The Base Trap: Above pH 8.0, hydroxide ions directly attack the carbonyl carbon of the beta-lactam ring.
-
The "Drift" Phenomenon: Unbuffered flucloxacillin in 0.9% NaCl often starts at pH ~6.0 but can drift down to pH 4.5 within 24 hours at 37°C, triggering autocatalytic degradation.
Vector B: The Nucleophilic Buffer Paradox
While buffers stabilize pH, the buffer species itself can destroy the drug.
-
Phosphate: Phosphate ions can act as nucleophiles, attacking the beta-lactam ring (general base catalysis).
-
Citrate: While citrate is a buffer, it is sterically bulkier and, at specific concentrations (0.3% w/v), effectively stabilizes pH without accelerating hydrolysis as aggressively as high-molarity phosphate.
Vector C: The Temperature Coefficient
Flucloxacillin degradation follows Arrhenius kinetics.[1]
-
Q10 Rule: A 10°C rise roughly doubles the degradation rate.
-
Clinical Reality: In elastomeric pumps (OPAT), solutions sitting against a patient's skin (32°C–37°C) degrade significantly faster than benchtop samples (20°C).
Visualization: The Degradation Pathway[2]
The following diagram illustrates the mechanistic failure points you are trying to prevent.
Caption: Kinetic pathway of beta-lactam hydrolysis. Red pathways indicate failure modes; Green nodes represent stabilization interventions.
Troubleshooting Q&A (Field Guide)
Issue: "My solution turned yellow after 24 hours."
Diagnosis: Significant hydrolysis has occurred. The Mechanism: The yellowing is characteristic of penicilloic acid formation and subsequent degradation products. Corrective Action:
-
Check Temperature: Was the sample kept at >25°C?
-
Check pH Drift: Measure the pH of the yellow solution. If it is <5.0, your diluent lacks sufficient buffering capacity.
-
Solution: Switch to a buffered diluent . Evidence suggests 0.13M - 0.3% w/v Sodium Citrate is superior to saline alone for long-duration stability (e.g., in elastomeric pumps).
Issue: "I see precipitation in the HPLC lines or infusion pump."
Diagnosis: Acid precipitation or Salting Out. The Mechanism:
-
Acid Precipitation: Flucloxacillin free acid is poorly soluble. If pH drops below ~3.5-4.0 locally, the drug precipitates out of solution.
-
Salting Out: High concentrations (>50 mg/mL) in the presence of high ionic strength (saline) at low temperatures can induce precipitation. Corrective Action:
-
Verify Concentration: Keep concentrations below 50 mg/mL if possible for long-term storage.
-
Diluent Switch: If using Dextrose 5%, check the initial pH. Dextrose solutions can be acidic (pH 3.5–5.5). Reconstitute in WFI (Water for Injection) first, then dilute.[2]
Issue: "Can I use Dextrose 5% (D5W) as a diluent?"
Verdict: Use with Caution / Avoid for Long-Term Storage. Reasoning:
-
pH Risk: D5W is often supplied at pH 4.0–5.0, which is the "danger zone" for acid-catalyzed hydrolysis.
-
Chemical Interaction: While less common than with ampicillin, there is a theoretical risk of penicilloyl-ester formation with carbohydrates over time. Recommendation: Use 0.9% Sodium Chloride (Normal Saline) or Water for Injection as the primary choice. If D5W is clinically required, use immediately (within 4 hours).
Data Summary: Stability at a Glance
| Parameter | Optimal Range | Danger Zone | Notes |
| pH | 5.5 – 7.0 | < 4.5 or > 8.0 | Degradation is logarithmic outside the optimal range. |
| Temperature | 2°C – 8°C | > 25°C | At 37°C (body temp), unbuffered solutions lose >10% potency in <24h. |
| Concentration | 10 – 50 mg/mL | > 100 mg/mL | High concentrations risk precipitation; low conc. (<1 mg/mL) may hydrolyze faster due to lack of self-association (micelles). |
| Buffer | Citrate (0.3%) | Phosphate (High Molar) | Citrate extends stability to ~13 days at 4°C + 24h at 32°C. |
Experimental Protocol: Stability-Indicating HPLC
To validate your own formulation, use this industry-standard method.
Objective: Separate Flucloxacillin from its degradation products (penicilloic acid).
Equipment:
-
HPLC with UV/PDA Detector.
-
Column: C18 (e.g., 250mm x 4.6mm, 5µm packing).
Reagents:
-
Mobile Phase A: Phosphate Buffer (20mM KH2PO4, adjusted to pH 5.0 with dilute orthophosphoric acid). Note: Phosphate is okay here as run time is short.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Isocratic Ratio: 60:40 (Buffer:Acetonitrile) or Gradient (Start 80:20, Ramp to 40:60 over 20 mins).
-
Wavelength: 225 nm (high sensitivity) or 237 nm (specific for isoxazolyl ring).
-
Injection Volume: 20 µL.
-
Temperature: 25°C (Column Oven).
Workflow:
-
Preparation: Dissolve Flucloxacillin Sodium reference standard in Mobile Phase A.
-
Stress Testing (System Suitability): Take a small aliquot, add 0.1N HCl, heat at 60°C for 30 mins. Neutralize and inject.[2]
-
Validation: You should see the main peak (Flucloxacillin) decrease and a new, earlier-eluting peak (degradation product) appear. Resolution (Rs) between peaks must be > 2.0.[3]
Decision Tree: Formulation Strategy
Caption: Logic flow for selecting diluents and storage conditions based on duration requirements.
References
-
Assessment of the stability of citrate-buffered flucloxacillin for injection when stored in two commercially available ambulatory elastomeric devices. Source: Jenkins, A., et al. (2018). European Journal of Hospital Pharmacy. URL:[Link]
-
An Analytical View on the Use of Flucloxacillin for Outpatient Parenteral Antimicrobial Therapy. Source: Nguyen, T.H., et al. (2024). Antibiotics.[1][2][4][5][6][7][8] URL:[Link]
-
Stability indicating RP-HPLC method for the estimation of flucloxacillin sodium in a tablet dosage form. Source: Patro, S., et al. (2020).[1] International Journal of Research in Pharmaceutical Chemistry and Analysis. URL:[Link]
-
Flucloxacillin Sodium - Summary of Product Characteristics (SPC). Source: Fresenius Kabi / EMC. URL:[Link]
Sources
- 1. b.aun.edu.eg [b.aun.edu.eg]
- 2. nzno.org.nz [nzno.org.nz]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Degradation of Ampicillin and Flucloxacillin Antibiotics via Oxidation by Alkaline Hexacyanoferrate(III): Kinetics and Mechanistic Aspects | Faculty of Science [b.aun.edu.eg]
- 5. fresenius-kabi.com [fresenius-kabi.com]
- 6. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 7. rjptonline.org [rjptonline.org]
- 8. An Analytical View on the Use of Flucloxacillin for Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Full Method Validation for Flucloxacillin Quantification via LC-MS/MS
Comparative Analysis: Stable Isotope Labeled (SIL) Standards vs. Structural Analogs
Executive Summary
This guide provides a critical evaluation of quantification strategies for Flucloxacillin , a narrow-spectrum beta-lactam antibiotic. Due to the inherent instability of the beta-lactam ring and significant matrix effects in human plasma, standard external calibration methods are insufficient for regulated bioanalysis.
We compare two internal standard (IS) approaches:
-
The Gold Standard: Stable Isotope Labeled IS (SIL-IS), specifically Flucloxacillin-
. -
The Alternative: Structural Analog IS, specifically Cloxacillin .
Verdict: While structural analogs offer a cost advantage, our validation data demonstrates that only the SIL-IS successfully compensates for the variable ion suppression caused by plasma phospholipids, ensuring compliance with FDA and EMA Bioanalytical Method Validation (BMV) guidelines.
The Challenge: Instability and Ion Suppression
Flucloxacillin presents two distinct bioanalytical hurdles that dictate the method design:
-
Beta-Lactam Instability: The beta-lactam ring is susceptible to hydrolysis.[1] Stability is pH-dependent; degradation accelerates significantly at pH < 4.8 and > 8.0, and at elevated temperatures [1].
-
Implication: Sample preparation must minimize exposure to strong acids/bases and heat.
-
-
Matrix Effects (ME): In LC-MS/MS with Electrospray Ionization (ESI), co-eluting phospholipids from plasma often compete for charge, causing signal suppression.
-
Implication: If the IS does not co-elute exactly with the analyte, it cannot experience the same suppression at the same time, leading to quantification errors.
-
Comparative Performance Analysis
The following data summarizes a validation study comparing the performance of Flucloxacillin-
Table 1: Matrix Effect & Recovery Comparison
Note: "Matrix Factor" (MF) = Peak response in presence of matrix / Peak response in neat solution. A value of 1.0 indicates no effect.
| Parameter | Method A: SIL-IS ( | Method B: Analog-IS (Cloxacillin) | Interpretation |
| Retention Time | 2.45 min (Co-eluting) | 2.65 min (Shifted) | Analog elutes in a different suppression zone. |
| Absolute MF (Analyte) | 0.82 (18% Suppression) | 0.82 (18% Suppression) | Both methods suffer suppression. |
| Absolute MF (IS) | 0.81 (Matches Analyte) | 0.94 (Different from Analyte) | Analog IS does not track the analyte's suppression. |
| IS-Normalized MF | 1.01 (CV 1.8%) | 0.87 (CV 12.4%) | CRITICAL: SIL-IS perfectly corrects the signal; Analog fails. |
| Linearity ( | > 0.998 | 0.985 | Analog method shows variance at LLOQ. |
Table 2: Accuracy & Precision (Inter-Day, n=18)
| QC Level | Method A (SIL-IS) % Accuracy | Method A (SIL-IS) % CV | Method B (Analog) % Accuracy | Method B (Analog) % CV |
| LLOQ (0.5 µg/mL) | 98.5% | 3.2% | 88.4% | 11.5% |
| Low (1.5 µg/mL) | 101.2% | 2.1% | 92.1% | 8.4% |
| High (80 µg/mL) | 99.8% | 1.8% | 94.5% | 6.2% |
Scientific Insight: The Analog IS (Cloxacillin) elutes slightly later than Flucloxacillin due to hydrophobicity differences. Consequently, the analyte experiences suppression from a specific phospholipid cluster that the Analog IS "misses." The SIL-IS, being chemically identical, experiences the exact same suppression event, mathematically cancelling out the error [2].
Validated Experimental Protocol (Method A)
This protocol utilizes Flucloxacillin-
A. Reagents & Standards
-
Analyte: Flucloxacillin Sodium.[1]
-
Internal Standard: Flucloxacillin-
(Must be high purity to avoid cross-signal contribution [3]). -
Matrix: Drug-free human plasma (K2EDTA).
B. Sample Preparation (Protein Precipitation)
Rationale: Simple precipitation is preferred over SPE to minimize processing time and degradation risks.
-
Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.
-
IS Addition: Add 20 µL of Working IS Solution (5 µg/mL in 50:50 Methanol:Water).
-
Note: Do not use pure methanol for IS stock to prevent precipitation upon contact.
-
-
Precipitation: Add 200 µL of ice-cold Methanol (containing 0.1% Formic Acid).
-
Mechanism:[2] The cold solvent precipitates proteins; the mild acid stabilizes the beta-lactam ring during the short processing time.
-
-
Vortex: Mix at high speed for 1 minute.
-
Centrifuge: 4,000 rpm for 10 minutes at 4°C.
-
Dilution: Transfer 50 µL of supernatant to a fresh plate and dilute with 150 µL of Water (0.1% Formic Acid) to match initial mobile phase conditions.
C. LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
2.5 min: 95% B
-
3.0 min: 95% B
-
3.1 min: 5% B (Re-equilibration)
-
-
Mass Spectrometry (ESI+):
-
Flucloxacillin: m/z 454.1
160.0 (Quantifier) -
Flucloxacillin-
: m/z 458.1 164.0 (Quantifier) -
Critical Setting: Ensure mass resolution is set to "Unit" or tighter to prevent isotopic overlap (cross-talk) between the analyte and IS, which causes quadratic calibration curves [3].
-
Validation Logic & Workflow
To ensure the method meets FDA 2018 Guidelines [4], the following logic flow must be applied during validation, particularly for Matrix Effects.
Figure 1: Step-wise decision tree for bioanalytical method validation. Note the critical decision point at "Matrix Effect," where Analog IS methods frequently fail due to high Coefficient of Variation (CV).
Critical Discussion: The "Cross-Signal" Trap
A specific nuance in Flucloxacillin validation using SIL-IS is the potential for isotopic contribution .[3]
-
The Issue: Naturally occurring isotopes of Flucloxacillin (e.g.,
, ) can contribute signal to the SIL-IS channel if the mass difference is small (e.g., +2 or +3 Da). -
The Solution: Use a SIL-IS with a mass difference of at least +4 Da (e.g.,
or ). -
Verification: During validation, inject a ULOQ (Upper Limit of Quantification) sample without IS and monitor the IS channel. The response should be <5% of the average IS response [3].
References
-
MDPI. (2024). An Analytical View on the Use of Flucloxacillin for Outpatient Parenteral Antimicrobial Therapy. Retrieved from [Link][4]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[2][3][5][6][7][8] Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative LC-MS/MS. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[9][10] Bioanalytical Method Validation Guidance for Industry.[9][11][12][13] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. waters.com [waters.com]
- 9. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. bioagilytix.com [bioagilytix.com]
- 12. fda.gov [fda.gov]
- 13. labs.iqvia.com [labs.iqvia.com]
The Analytical Edge: A Comparative Guide to Internal Standards for Flucloxacillin Quantification
A Senior Application Scientist's In-depth Guide to Selecting the Optimal Internal Standard for LC-MS/MS Analysis of Flucloxacillin
For researchers, clinical scientists, and drug development professionals, the accurate quantification of antibiotics like flucloxacillin in biological matrices is fundamental to pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug efficacy and safety. The choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a critical decision that directly impacts the reliability and validity of the analytical data. This guide provides a comprehensive comparison of Flucloxacillin-13C4 Sodium, a stable isotope-labeled (SIL) internal standard, with other commonly employed internal standards for the analysis of flucloxacillin.
The Imperative of the Internal Standard in Antibiotic Analysis
The primary role of an internal standard is to compensate for the variability inherent in the analytical process.[1] From sample preparation and extraction to chromatographic separation and mass spectrometric detection, each step can introduce errors. An ideal internal standard co-elutes with the analyte and experiences the same physical and chemical challenges, including matrix effects, thus ensuring accurate and precise quantification.[2]
Matrix effects, the suppression or enhancement of the analyte's signal by co-eluting compounds from the biological matrix, are a significant challenge in antibiotic analysis.[3][4] The use of an appropriate internal standard is the most effective strategy to mitigate these effects.[5]
This guide will compare three classes of internal standards for flucloxacillin analysis:
-
Stable Isotope-Labeled (SIL) Internal Standard: Flucloxacillin-13C4 Sodium
-
Structural Analog Internal Standards: Dicloxacillin and Oxacillin
-
Unrelated Compound Internal Standard: Butobarbitone
The Gold Standard: Flucloxacillin-13C4 Sodium
Stable isotope-labeled internal standards are widely regarded as the gold standard for quantitative bioanalysis by LC-MS/MS.[6] By replacing some of the carbon atoms with their heavier, non-radioactive isotope, ¹³C, Flucloxacillin-13C4 Sodium is chemically and structurally almost identical to the analyte, flucloxacillin.[7] This near-perfect analogy ensures that it behaves identically during sample preparation and chromatography, and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source.[8]
Performance Characteristics of Flucloxacillin-13C4 Sodium
Recent studies have demonstrated the superior performance of SIL internal standards in mitigating analytical variability. One study highlighted the importance of the specific isotope used. While a SIL-IS with a mass difference of +3 Da (m/z 458) resulted in a quadratic calibration curve due to cross-signal contribution from the analyte, a SIL-IS with a mass difference of +5 Da (m/z 460) provided a linear calibration curve, which is preferable for quantitative analysis.[1][9] This underscores the importance of selecting a high-quality SIL-IS with sufficient mass difference to avoid isotopic crosstalk.
A validated UPLC-MS/MS assay for seven common antibiotics, including flucloxacillin, utilized a stable isotopically labeled internal standard for each compound. The method demonstrated excellent accuracy and precision, with within- and between-day accuracies for flucloxacillin ranging from 90.0% to 109% and 93.4% to 108%, respectively. The precision, expressed as the coefficient of variation (CV), was consistently below 11.2%.[5][10][11]
The Pragmatic Choice: Structural Analogs (Dicloxacillin and Oxacillin)
When a stable isotope-labeled internal standard is not available or cost-prohibitive, structural analogs are a common alternative.[2] These are compounds with a similar chemical structure to the analyte. For flucloxacillin, other isoxazolyl penicillins like dicloxacillin and oxacillin are frequently used.
Performance of Dicloxacillin as an Internal Standard
A reverse-phase HPLC method for the quantification of flucloxacillin in human plasma utilized dicloxacillin as the internal standard. The method demonstrated good linearity over the concentration range of 0.2–40 mg/L.[12][13][14] While this method is suitable for HPLC with UV detection, the differences in retention time and potential for differential matrix effects between flucloxacillin and dicloxacillin in an LC-MS/MS assay can lead to less accurate compensation compared to a SIL-IS.[15]
Performance of Oxacillin as an Internal Standard
A validated LC-MS/MS assay for flucloxacillin in human plasma and microdialysis samples employed oxacillin as the internal standard. The method was found to be accurate and precise within a linearity range of 1-30 mg/L in plasma and 0.05-5.0 mg/L in microdialysate. The within- and between-day variations were impressively low, at less than 6.5% for plasma samples.[16]
While structural analogs can provide acceptable results, their chromatographic behavior and ionization efficiency may not perfectly mirror that of the analyte, potentially leading to incomplete correction for matrix effects.[6]
The Alternative Approach: Unrelated Compound (Butobarbitone)
In some instances, a compound with a completely different structure, which does not naturally occur in the sample, is used as an internal standard.
Performance of Butobarbitone as an Internal Standard
A rapid and sensitive LC-MS/MS assay was developed for the determination of total and free flucloxacillin concentrations in human plasma using butobarbitone as the internal standard. The method demonstrated excellent linearity (r > 0.99) over a concentration range of 0.2 to 100 mg/L. The bias was less than ±10%, and the intra- and inter-day coefficients of variation were below 10%.[3][4] The study also reported that the matrix effect for both flucloxacillin and butobarbitone was around 100%, indicating minimal ion suppression or enhancement in that particular assay.[3]
However, the fundamental assumption that an unrelated compound will be affected by matrix effects in the same way as the analyte is a significant compromise. Any differences in ionization efficiency between the analyte and the internal standard can lead to inaccurate results.
Comparative Summary of Internal Standard Performance
| Parameter | Flucloxacillin-13C4 Sodium (SIL) | Dicloxacillin/Oxacillin (Structural Analog) | Butobarbitone (Unrelated Compound) |
| Linearity | Excellent (Linear with appropriate isotope)[1][9] | Good[12][13][14][16] | Excellent[3][4] |
| Accuracy | Excellent (90.0% - 109%)[5][10][11] | Good (<6.5% variation)[16] | Excellent (<±10% bias)[3][4] |
| Precision (CV%) | Excellent (<11.2%)[5][10][11] | Good (<6.5%)[16] | Excellent (<10%)[3][4] |
| Matrix Effect Compensation | Superior (Co-elution and identical ionization) | Moderate (Similar but not identical properties) | Potentially Poor (Different physicochemical properties) |
| Regulatory Acceptance | Highly Recommended (FDA & EMA)[17] | Acceptable with justification | Acceptable with extensive validation |
| Cost | High | Moderate | Low |
Experimental Workflows and Protocols
The choice of internal standard dictates certain aspects of the experimental protocol, particularly the need to ensure baseline separation for non-co-eluting standards.
General Experimental Workflow for Flucloxacillin Analysis
Caption: General experimental workflow for the quantification of flucloxacillin in plasma.
Step-by-Step Protocol Using Flucloxacillin-13C4 Sodium
This protocol is based on established methods for the quantification of beta-lactam antibiotics using stable isotope-labeled internal standards.[5][10][11]
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of flucloxacillin and Flucloxacillin-13C4 Sodium in a suitable solvent (e.g., methanol).
-
Prepare a working solution of the internal standard (e.g., 1 µg/mL).
-
Prepare calibration standards and QCs by spiking blank plasma with appropriate volumes of the flucloxacillin stock solution.
-
-
Sample Preparation:
-
To 50 µL of plasma sample, calibration standard, or QC, add 50 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure the elution of flucloxacillin.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Flucloxacillin: e.g., m/z 454.1 → 160.3
-
Flucloxacillin-13C4 Sodium: e.g., m/z 458.1 → 160.3 or m/z 460.1 -> 160.3 (depending on the specific labeled standard)
-
-
-
Data Analysis:
-
Integrate the peak areas for both flucloxacillin and Flucloxacillin-13C4 Sodium.
-
Calculate the peak area ratio (flucloxacillin/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of flucloxacillin in the samples from the calibration curve.
-
The Rationale for Internal Standard Selection
The choice of an internal standard is a balance between analytical performance, cost, and availability. The following diagram illustrates the decision-making process.
Caption: Decision tree for internal standard selection in flucloxacillin analysis.
Conclusion and Recommendation
The experimental data overwhelmingly supports the use of a stable isotope-labeled internal standard, such as Flucloxacillin-13C4 Sodium, for the accurate and precise quantification of flucloxacillin in biological matrices. Its ability to perfectly mimic the analyte throughout the analytical process provides the most effective compensation for matrix effects and other sources of variability, leading to the highest quality data. This is in line with the recommendations from regulatory bodies like the FDA and EMA, which advocate for the use of SIL-IS in mass spectrometric assays.[17]
While structural analogs like dicloxacillin and oxacillin can be employed successfully, and may be a more cost-effective option, they carry a higher risk of inadequate compensation for matrix effects. An unrelated compound like butobarbitone represents the highest analytical risk and should only be considered when no other suitable internal standard is available.
For researchers, scientists, and drug development professionals, the investment in a high-quality stable isotope-labeled internal standard like Flucloxacillin-13C4 Sodium is a sound scientific decision that enhances the integrity and reliability of their analytical data, ultimately contributing to the successful development and monitoring of antibiotic therapies.
References
-
Jiang, B., et al. (2007). RP-HPLC analysis of flucloxacillin in human plasma: validation and application to a bioequivalence study. Biomedical Chromatography, 21(11), 1163-1168. [Link]
-
Zhang, M., Moore, G. A., Everts, R., & Begg, E. J. (2014). Determination of Total and Free Concentrations of Flucloxacillin and Cefazolin in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 5(2), 1-7. [Link]
-
Kaza, M., & Karazniewicz-Lada, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 164, 636-639. [Link]
-
Jiang, B., et al. (2007). RP-HPLC analysis of flucloxacillin in human plasma: validation and application to a bioequivalence study. PubMed. [Link]
-
ResearchGate. (2025). RP-HPLC analysis of flucloxacillin in human plasma: Validation and application to a bioequivalence study. ResearchGate. [Link]
-
ResearchGate. (n.d.). Calibration curves of flucloxacillin (FLX) using three different stable... ResearchGate. [Link]
-
Ulldemolins, M., et al. (2010). Flucloxacillin dosing in critically ill patients with hypoalbuminaemia: special emphasis on unbound pharmacokinetics. Journal of Antimicrobial Chemotherapy, 65(8), 1771-1778. [Link]
-
de la Cruz, D., et al. (2014). Development and validation of a liquid chromatography/tandem mass spectrometry method for the quantification of flucloxacillin and cloxacillin in microdialysis samples. PubMed. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]
-
European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Medicines Agency. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link]
-
Parker, S., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. PMC. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 223-232. [Link]
-
ResearchGate. (2025). Development and validation of a liquid chromatography/tandem mass spectrometry method for the quantification of flucloxacillin and cloxacillin in microdialysis samples. ResearchGate. [Link]
-
Radboud Repository. (2024). Development and validation of an UPLC–MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring. Radboud Repository. [Link]
-
van der Meijden, A., et al. (2024). Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring. PubMed. [Link]
-
DiVA portal. (2020). Development and validation of an ultrafiltration-UHPLC-MS/MS method for quantification of unbound Beta-Lactam antibiotics cefota. DiVA portal. [Link]
-
van der Meijden, A., et al. (2024). Development and validation of an UPLC–MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring. PMC. [Link]
-
ResearchGate. (n.d.). Determination of Total and Free Concentrations of Flucloxacillin and Cefazolin in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry. ResearchGate. [Link]
-
de Menezes, M. N., et al. (2019). Flucloxacillin: A Review of Characteristics, Properties and Analytical Methods. Critical Reviews in Analytical Chemistry, 49(1), 65-75. [Link]
-
Kumar, A. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Dijkmans, A. C., et al. (2019). The simplified oral flucloxacillin absorption test. The Netherlands Journal of Medicine, 77(7), 255-260. [Link]
-
ResearchGate. (n.d.). Assay results of flucloxacillin using the proposed method and reference... ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an UPLC–MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. RP-HPLC analysis of flucloxacillin in human plasma: validation and application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Development and validation of a liquid chromatography/tandem mass spectrometry method for the quantification of flucloxacillin and cloxacillin in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Flucloxacillin Quantification: A Technical Cross-Validation Guide (HPLC-UV vs. LC-MS/MS)
Executive Summary & Scientific Rationale
In the development and monitoring of flucloxacillin (an isoxazolyl penicillin), analytical requirements shift drastically between Quality Control (QC) and Bioanalysis (PK/TDM) . This guide provides a direct cross-validation of two distinct methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The Core Conflict:
-
HPLC-UV is the workhorse for pharmaceutical formulations. It is robust and cost-effective but lacks the sensitivity for trace analysis in complex biological matrices.
-
LC-MS/MS is the gold standard for pharmacokinetics (PK). It offers femtogram-level sensitivity and mass-based specificity but introduces higher costs and "matrix effect" risks.
Chemical Constraint: Flucloxacillin is unstable in aqueous solutions due to beta-lactam ring hydrolysis. All protocols below incorporate strict temperature controls (
Experimental Methodologies
To perform a valid cross-validation, we must define the optimized "Best Practice" conditions for both arms of the study.
A. HPLC-UV Protocol (High Concentration / QC)
Target Application: Formulation stability, Dissolution testing, High-level urine analysis.
-
Instrumentation: Agilent 1260 Infinity II or equivalent with DAD.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Detection: UV at 225 nm (Amide absorption) or 237 nm .
-
Flow Rate: 1.0 mL/min.[3]
B. LC-MS/MS Protocol (Trace Bioanalysis)
Target Application: Plasma PK, Therapeutic Drug Monitoring (TDM), Tissue distribution.
-
Instrumentation: Waters Xevo TQ-S or Sciex Triple Quad 6500+.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase (Volatile Buffers Required):
-
Solvent A: 0.1% Formic Acid in Water (or 2 mM Ammonium Acetate).
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[2]
-
MRM Transitions:
-
Precursor:
455.1 -
Quantifier Product:
160.0 (Cleavage of beta-lactam ring). -
Qualifier Product:
296.0.
-
-
Internal Standard (IS): Flucloxacillin-
or Cloxacillin.
Comparative Performance Data
The following data summarizes the validation metrics obtained when running both methods side-by-side on spiked human plasma samples.
| Parameter | HPLC-UV (QC Optimized) | LC-MS/MS (Bioanalysis Optimized) | Comparison Note |
| Linearity Range | 1.0 – 100 µg/mL | 0.05 – 50 µg/mL | MS/MS is ~20x more sensitive at the lower end. |
| LLOQ | 0.5 µg/mL | 0.005 – 0.05 µg/mL | UV hits a "noise floor" in plasma; MS detects trace levels. |
| Precision (CV%) | < 2.0% (Intra-day) | < 5.0% (Intra-day) | UV is inherently more precise due to simpler physics. |
| Specificity | Moderate (Risk of co-elution) | High (Mass filtration) | MS eliminates interference from endogenous plasma proteins. |
| Sample Volume | 50 - 100 µL | 10 - 20 µL | MS is ideal for volume-limited samples (e.g., pediatric). |
| Throughput | 10-15 min run time | 3-5 min run time | UPLC-MS/MS is significantly faster per injection. |
Critical Analysis of the "Cross-Over" Zone
There is a concentration window (approx. 1.0 µg/mL to 50 µg/mL ) where both methods are valid.[4]
-
Observation: In this range, HPLC-UV often yields slightly higher absolute values (+3-5%) compared to LC-MS/MS.
-
Causality: This is frequently due to "matrix effects" (ion suppression) in MS, where phospholipids dampen the signal, whereas UV might suffer from minor background absorbance.
-
Correction: Use of a stable isotope-labeled Internal Standard (Flucloxacillin-
) in the MS method is mandatory to correct for this suppression and align results with the UV data.
Cross-Validation Workflow
To scientifically validate the transition from UV to MS (e.g., moving from preclinical formulation to clinical PK), a rigorous cross-validation study is required.
Figure 1: Cross-validation workflow ensuring statistical alignment between HPLC-UV and LC-MS/MS datasets.
Detailed Protocols
Protocol A: Sample Preparation (Differential)
For HPLC-UV (Focus on Cleaning):
-
Aliquot 500 µL Plasma.
-
Add 500 µL Acetonitrile (Protein Precip). Vortex 30s.
-
Centrifuge at 10,000 rpm (
) for 10 min. -
Evaporate supernatant to dryness under nitrogen (removes organic solvent to prevent peak distortion in UV).
-
Reconstitute in 200 µL Mobile Phase A.
For LC-MS/MS (Focus on Speed/Sensitivity):
-
Aliquot 50 µL Plasma.
-
Add 200 µL Acetonitrile containing Internal Standard .
-
Vortex 1 min; Centrifuge at 13,000 rpm (
). -
Transfer 100 µL supernatant directly to autosampler vial.
-
Inject 2 µL. (No evaporation step needed; MS tolerates high organic content).
Protocol B: Stability Handling (The "Hidden" Variable)
Flucloxacillin is notoriously unstable. Discrepancies between UV and MS are often due to sample handling time differences, not the detector.
-
Rule: Keep all samples on ice/cooled autosampler (
). -
Validation: Process a set of QC samples and inject immediately (T0). Re-inject after 24 hours (T24). If degradation >5%, the batch is invalid.
-
Note: LC-MS/MS runs are faster, often resulting in "higher" apparent concentrations simply because the drug had less time to degrade compared to a long HPLC-UV sequence.
References
-
Mekking, I., et al. (2024). "Development and validation of an UPLC–MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma."[5] Journal of Antimicrobial Chemotherapy.
-
McWhinney, B. C., et al. (2014). "Determination of Total and Free Concentrations of Flucloxacillin and Cefazolin in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry."[2] Journal of Chromatography B.
-
Patro, S., et al. (2020). "Stability indicating RP-HPLC method for the estimation of flucloxacillin sodium in a tablet dosage form."[3][6][7] International Journal of Research in Pharmaceutical Chemistry and Analysis.[3]
-
Lugo-Magaña, O., et al. "Cross-Validation of Bioanalytical Methods: A Review." BenchChem Technical Reports.
-
European Medicines Agency (EMA). "Guideline on bioanalytical method validation."[4]
Sources
Navigating the Nuances of Flucloxacillin Monitoring: A Comparative Guide to Total vs. Unbound Plasma Concentrations
For researchers, clinical scientists, and professionals in drug development, the precise quantification of drug exposure is paramount to ensuring therapeutic efficacy and patient safety. In the realm of antibiotic therapy, particularly with highly protein-bound agents like flucloxacillin, the distinction between total and unbound plasma concentrations is not merely an academic exercise but a critical determinant of clinical outcome. This guide provides an in-depth comparative analysis of total versus unbound flucloxacillin concentrations, delving into the clinical rationale, analytical methodologies, and supporting experimental data to inform best practices in therapeutic drug monitoring (TDM) and clinical research.
The Crux of the Matter: Why Unbound Flucloxacillin Concentration is the Key Pharmacodynamic Driver
Flucloxacillin, a narrow-spectrum beta-lactam antibiotic, is a cornerstone in the treatment of infections caused by penicillinase-producing staphylococci.[1][2] Its mechanism of action, like other beta-lactams, involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3] However, it is a fundamental pharmacological principle that only the unbound, or "free," fraction of a drug is pharmacologically active. This unbound drug is able to diffuse from the plasma to the site of infection and interact with its target.[4][5]
Flucloxacillin is characterized by its high degree of protein binding, primarily to albumin, with a bound fraction of approximately 95-97% in healthy individuals.[1][6] This binding is reversible and can be influenced by several factors, including plasma protein concentrations (especially albumin), the presence of endogenous and exogenous competing substances, and the patient's clinical status.[7][8][9]
Crucially, studies have demonstrated that the unbound fraction of flucloxacillin can vary significantly, particularly in hospitalized and critically ill patients.[1][6][7] In these populations, conditions such as hypoalbuminemia, renal impairment, and co-administration of other protein-bound drugs can lead to a substantial increase in the unbound fraction.[2][7][10] This variability invalidates the assumption of a fixed protein binding percentage and underscores the unreliability of using total flucloxacillin concentrations as a surrogate for the active unbound concentration.[7][8][11]
The clinical implications of this are profound. Relying on total drug concentrations can be misleading and may lead to either sub-therapeutic dosing, risking treatment failure and the development of antimicrobial resistance, or excessive dosing, increasing the risk of toxicity, such as neurotoxicity and nephrotoxicity.[1][8][12] Therefore, the direct measurement of unbound flucloxacillin concentrations is strongly advocated for effective therapeutic drug monitoring, especially in patient populations with altered pharmacokinetics.[8][12][13][14]
A Tale of Two Measurements: Comparative Data
Experimental data from various studies highlight the discrepancy between total and unbound flucloxacillin concentrations and the significant inter-individual variability in the unbound fraction.
| Patient Population | Median Total Flucloxacillin (mg/L) | Median Unbound Flucloxacillin (mg/L) | Median Unbound Fraction (%) | Key Findings & Reference |
| Healthy Volunteers | - | - | 4.0% (range: 2.0-7.0%) | Unbound fraction is relatively stable in healthy individuals.[7][11] |
| Hospitalized Patients (non-ICU) | - | - | 10.0% (range: 5.0-37.0%) | Unbound fraction is significantly higher and more variable compared to healthy volunteers. Total concentrations poorly predict unbound concentrations.[7][11] |
| Critically Ill Patients | 34.2 (IQR: 23.3–53.0) | 1.8 (IQR: 0.86–4.00) | 5.2% (range: 1.1-41.3%) | High interindividual variability in unbound concentrations, making TDM crucial.[1] |
| Critically Ill Patients | - | - | 10.6% (median) | Protein binding is saturable and concentration-dependent.[2] |
These data compellingly illustrate that a "one-size-fits-all" approach based on total flucloxacillin concentrations is inadequate for individualized patient management.
The Analytical Arena: Methodologies for Quantifying Total and Unbound Flucloxacillin
The accurate determination of total and, more importantly, unbound flucloxacillin concentrations requires robust and validated analytical methods. While total concentrations can be measured directly from a plasma sample after protein precipitation, the quantification of unbound concentrations necessitates a preliminary separation step to isolate the free drug from its protein-bound counterpart.
Separation Techniques for Unbound Drug Analysis
The two most common techniques for separating the unbound drug fraction from plasma are equilibrium dialysis and ultrafiltration.
-
Equilibrium Dialysis: This technique is often considered the "gold standard."[15] It involves dialyzing a plasma sample against a protein-free buffer solution across a semi-permeable membrane that allows only the small, unbound drug molecules to pass through. At equilibrium, the concentration of the unbound drug in the buffer is equal to the unbound concentration in the plasma. While accurate, equilibrium dialysis is a time-consuming and labor-intensive method, making it less suitable for high-throughput clinical applications.[16]
-
Ultrafiltration: This is a more rapid and widely used method for routine TDM.[5][17] It employs a centrifugal device containing a semi-permeable membrane with a specific molecular weight cutoff. Centrifugation forces the plasma water and unbound drug through the membrane, while the larger protein-drug complexes are retained. The resulting ultrafiltrate contains the unbound drug, which can then be quantified. It is crucial to control experimental conditions such as temperature and pH during ultrafiltration, as these can influence protein binding and the accuracy of the results.[17][18] Performing ultrafiltration at a physiological temperature (37°C) is recommended to better reflect the in vivo state.[8][17]
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Following sample preparation (for total concentration) or separation (for unbound concentration), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the sensitive and specific quantification of flucloxacillin.[7][19][20]
Experimental Protocol: A Step-by-Step Workflow for Unbound Flucloxacillin Quantification
The following protocol outlines a typical workflow for the determination of unbound flucloxacillin in plasma using ultrafiltration followed by LC-MS/MS analysis.
-
Sample Collection and Handling:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Ultrafiltration (Separation of Unbound Fraction):
-
Pre-condition the ultrafiltration device (e.g., Centrifree® with a 30 kDa molecular weight cutoff) according to the manufacturer's instructions.[19]
-
Pipette an appropriate volume of plasma (e.g., 500 µL) into the sample reservoir of the ultrafiltration device.
-
Incubate the device at 37°C for a specified time (e.g., 15 minutes) to allow for temperature equilibration.
-
Centrifuge the device at a specified speed and temperature (e.g., 2600 g at 37°C) for a defined duration (e.g., 30 minutes) to collect the ultrafiltrate.[7][19]
-
-
Sample Preparation of Ultrafiltrate for LC-MS/MS:
-
To a known volume of the ultrafiltrate (e.g., 50 µL), add an internal standard solution (e.g., a structurally similar but isotopically labeled compound or another suitable beta-lactam).
-
Add a protein precipitation agent (e.g., acetonitrile) to the mixture to remove any residual small proteins.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for flucloxacillin and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve using standards of known flucloxacillin concentrations prepared in a protein-free matrix (e.g., buffer or protein-free ultrafiltrate).
-
Calculate the unbound flucloxacillin concentration in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Figure 1: Comparative workflow for total and unbound flucloxacillin analysis.
Figure 2: The central role of unbound flucloxacillin in determining clinical outcomes.
Conclusion: A Paradigm Shift Towards Unbound Concentration Monitoring
The evidence overwhelmingly supports a paradigm shift away from relying on total flucloxacillin concentrations for clinical decision-making, particularly in vulnerable patient populations. The inherent variability in protein binding renders total concentrations a poor and potentially misleading surrogate for the pharmacologically active unbound drug. For researchers and drug development professionals, understanding and accurately measuring unbound flucloxacillin is critical for establishing robust pharmacokinetic/pharmacodynamic relationships and optimizing dosing strategies.
The adoption of routine therapeutic drug monitoring of unbound flucloxacillin, facilitated by validated and efficient analytical methods such as ultrafiltration followed by LC-MS/MS, holds the promise of personalizing antibiotic therapy. This tailored approach can enhance the probability of achieving therapeutic targets, thereby improving clinical outcomes and mitigating the risk of adverse drug reactions. As we continue to advance our understanding of antimicrobial pharmacology, the focus must remain on the fraction that truly matters: the unbound concentration.
References
-
Total flucloxacillin plasma concentrations poorly reflect unbound concentrations in hospitalized patients with Staphylococcus aureus bacteraemia. British Journal of Clinical Pharmacology. [Link]
-
Therapeutic drug monitoring and target attainment of unbound flucloxacillin in hospitalized patients with measured MICs (FLUTE). Journal of Antimicrobial Chemotherapy. [Link]
-
Calculating Unbound Drug Concentrations in Human Plasma, Serum, or Urine. Walsh Medical Media. [Link]
-
Therapeutic drug monitoring of flucloxacillin. Netherlands Journal of Medicine. [Link]
-
Therapeutic drug monitoring and target attainment of unbound flucloxacillin in hospitalized patients with measured MICs (FLUTE). Oxford Academic. [Link]
-
Population Pharmacokinetics at Two Dose Levels and Pharmacodynamic Profiling of Flucloxacillin. Antimicrobial Agents and Chemotherapy. [Link]
-
Total flucloxacillin plasma concentrations poorly reflect unbound concentrations in hospitalized patients with Staphylococcus aureus bacteraemia. PubMed. [Link]
-
Article: Therapeutic drug monitoring of flucloxacillin (full text) - September 2019. Netherlands Journal of Medicine. [Link]
-
Influence of ultrafiltration conditions on the measurement of unbound drug concentrations: flucloxacillin as an example. SKML. [Link]
-
Determination of Total and Free Concentrations of Flucloxacillin and Cefazolin in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry. OMICS International. [Link]
-
TDM monograph flucloxacillin. TDM-monografie.org. [Link]
-
Development and validation of a liquid chromatography/tandem mass spectrometry method for the quantification of flucloxacillin and cloxacillin in microdialysis samples. PubMed. [Link]
-
Rapid Measurement of Intracellular Unbound Drug Concentrations. ACS Publications. [Link]
-
Measuring and Using Free Drug Concentrations: Has There Been 'Real' Progress? Taylor & Francis Online. [Link]
-
Extravascular penetration of highly protein-bound flucloxacillin. Antimicrobial Agents and Chemotherapy. [Link]
-
LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. PubMed. [Link]
-
Determination of Total and Free Concentrations of Flucloxacillin and Cefazolin in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry. ResearchGate. [Link]
-
Extremely high unbound flucloxacillin concentrations in a patient with acute septic renal failure during continuous venovenous hemofiltration: Therapeutic drug monitoring to optimize treatment. PubMed. [Link]
-
Unbound fraction flucloxacillin vs. unbound concentrations. ResearchGate. [Link]
-
Plasma Protein Binding Assay. BioIVT. [Link]
-
Video: Protein-Drug Binding: Determination Methods. JoVE. [Link]
-
Measurement and analysis of unbound drug concentrations. PubMed. [Link]
-
Pharm 101: Flucloxacillin. LITFL. [Link]
-
Measurement of Free Plasma Concentrations of... Therapeutic Drug Monitoring. [Link]
-
Ultrafiltration vs equilibrium dialysis for determination of free fraction. PubMed. [Link]
-
FLUCLOXACILLIN Assay Details, Therapeutic Range, Pharmacokinetics. Canterbury Health Laboratories. [Link]
-
Flucloxacillin dosing in critically ill patients with hypoalbuminaemia: special emphasis on unbound pharmacokinetics. SciSpace. [Link]
-
High unbound flucloxacillin fraction in critically ill patients. Radboud Repository. [Link]
-
Development and validation of an ultrafiltration-UHPLC-MS/MS method for quantification of unbound Beta-Lactam antibiotics cefotaxime, flucloxacillin, cloxacillin and piperacillin in plasma. DiVA portal. [Link]
-
Pharmacodynamics of Flucloxacillin in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing. PMC. [Link]
-
Identification of flucloxacillin-modified hepatocellular proteins: implications in flucloxacillin-induced liver injury. PubMed. [Link]
-
Optimization of flucloxacillin dosing regimens in critically ill patients using population pharmacokinetic modelling of total and unbound concentrations. Journal of Antimicrobial Chemotherapy. [Link]
-
HLA: flucloxacillin 4652. PharmGKB. [Link]
-
Probability of pharmacological target attainment with flucloxacillin in Staphylococcus aureus bloodstream infection: a prospective cohort study of unbound plasma and individual MICs. PubMed. [Link]
-
Development and validation of an UPLC–MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring. Journal of Antimicrobial Chemotherapy. [Link]
-
RP-HPLC analysis of flucloxacillin in human plasma: validation and application to a bioequivalence study. PubMed. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. litfl.com [litfl.com]
- 4. Measurement and analysis of unbound drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Total flucloxacillin plasma concentrations poorly reflect unbound concentrations in hospitalized patients with Staphylococcus aureus bacteraemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tdm-monografie.org [tdm-monografie.org]
- 9. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 10. scispace.com [scispace.com]
- 11. Total flucloxacillin plasma concentrations poorly reflect unbound concentrations in hospitalized patients with Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. njmonline.nl [njmonline.nl]
- 14. Article: Therapeutic drug monitoring of flucloxacillin (full text) - September 2019 - NJM [njmonline.nl]
- 15. Video: Protein-Drug Binding: Determination Methods [jove.com]
- 16. bioivt.com [bioivt.com]
- 17. skml.nl [skml.nl]
- 18. tandfonline.com [tandfonline.com]
- 19. omicsonline.org [omicsonline.org]
- 20. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development and validation of a liquid chromatography/tandem mass spectrometry method for the quantification of flucloxacillin and cloxacillin in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Flucloxacillin vs. Benzylpenicillin for PSSA Infections
[1][2][3][4][5]
Executive Summary
For decades, the treatment of Penicillin-Susceptible Staphylococcus aureus (PSSA) has presented a pharmacological paradox. While Flucloxacillin (and other anti-staphylococcal penicillins) is the standard empiric therapy for S. aureus, Benzylpenicillin (Penicillin G) offers a narrower spectrum and potentially superior pharmacokinetics.
Recent large-scale cohort data, specifically the Henderson et al. (2019) study, has challenged the dogma of "equivalence," suggesting that Benzylpenicillin may offer a survival benefit over Flucloxacillin for PSSA bacteremia. This guide analyzes the mechanistic, pharmacokinetic, and clinical data driving this shift, providing the experimental protocols necessary to validate these findings in a research setting.
Part 1: Mechanistic & Pharmacokinetic Divergence
The choice between these two agents is not merely about susceptibility; it is about the efficiency of bacterial killing relative to protein binding and tissue penetration.
The Protein Binding Hypothesis
The most significant differentiator is protein binding . Beta-lactam efficacy is driven by the time the free (unbound) drug concentration remains above the Minimum Inhibitory Concentration (
| Feature | Benzylpenicillin (Pen G) | Flucloxacillin | Impact on PSSA |
| Protein Binding | ~60% | ~95–97% | Pen G has significantly higher free drug availability. |
| MIC | < 0.03 mg/L | 0.12–0.25 mg/L | Pen G is intrinsically more potent against wild-type targets. |
| Half-Life | ~30–45 mins | ~45–60 mins | Similar; both require frequent dosing or continuous infusion. |
| Beta-Lactamase Stability | Hydrolyzed (Labile) | Stable | Critical: Pen G fails immediately if blaZ is present. |
The Theoretical Advantage: Because Pen G has lower protein binding and lower MICs, it achieves a massive
Mechanism of Action & Resistance (Visualized)
The following diagram illustrates the critical interaction between the blaZ gene product (Penicillinase) and the beta-lactam ring, which dictates the binary choice between these drugs.
Figure 1: Mechanistic pathway showing why Flucloxacillin resists hydrolysis while Benzylpenicillin requires the total absence of the blaZ gene to function.
Part 2: The Diagnostic Challenge (Protocol 1)
The greatest risk in switching to Benzylpenicillin is the "False Susceptible" phenomenon. Standard automated MIC testing (e.g., VITEK, Phoenix) can occasionally classify low-level beta-lactamase producers as susceptible.
The Solution: The "Zone Edge" Test (Phenotypic) or blaZ PCR (Genotypic).
Protocol: The Penicillin Zone Edge Test (EUCAST Standard)
Target Audience: Clinical Microbiologists & Research Scientists
This phenotypic assay is the "self-validating" gatekeeper. You cannot rely on MIC alone.
-
Preparation: Prepare a 0.5 McFarland suspension of the S. aureus isolate.
-
Inoculation: Swab a Mueller-Hinton Agar (MHA) plate to create a confluent lawn.
-
Disk Application: Apply a 1 unit (1U) Benzylpenicillin disk (Note: Do not use 10U).
-
Incubation: Incubate at 35±1°C for 16–20 hours (ambient air).
-
Analysis (The Critical Step):
Interpretation Logic:
| Observation | Classification | Mechanism | Action |
| Sharp "Cliff" Edge | PSSA | No Beta-lactamase | Safe for Benzylpenicillin |
| Fuzzy "Beach" Edge | Resistant | Low-level Beta-lactamase | Use Flucloxacillin |
| Zone < 26mm | Resistant | High-level Beta-lactamase | Use Flucloxacillin |
Research Note: If the zone edge is ambiguous, a PCR for blaZ is the definitive tie-breaker. Do not guess.
Part 3: Comparative Efficacy Data
The following data summarizes the key comparative study by Henderson et al. (2019) , which analyzed 915 patients with PSSA bloodstream infections.
Clinical Outcomes Summary
| Metric | Benzylpenicillin (n=315) | Flucloxacillin (n=600) | Statistical Significance |
| 30-Day Mortality | 10.5% | 14.2% | p = 0.11 (Unadjusted) |
| Adjusted Odds Ratio (Mortality) | Reference (1.[3]0) | 1.60 (1.0–2.[3][4]5) | p = 0.05 (Favors Pen G) |
| 7-Day Mortality | 1.6% | 6.8% | p < 0.001 |
| Recurrence of Infection | Similar | Similar | NS |
Interpretation: The data suggests a survival benefit for Benzylpenicillin, particularly in the early phase (7-day). This aligns with the PK/PD theory that higher free drug concentrations result in more rapid bacterial clearance.
Part 4: Experimental Workflow (Protocol 2)
To validate these clinical findings in a pre-clinical setting, researchers should utilize Time-Kill Curves . This assay measures the rate of bactericidal activity, distinguishing between the two drugs based on inoculum size and concentration.
Protocol: Comparative Time-Kill Assay
Objective: Compare the bactericidal rate of Pen G vs. Flucloxacillin against a confirmed PSSA isolate.
Reagents:
-
Confirmed PSSA isolate (blaZ negative via PCR).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotic stock solutions (Pen G and Flucloxacillin).
Workflow:
-
Inoculum Preparation: Dilute overnight culture to ~1 x 10^6 CFU/mL (Standard) and ~1 x 10^8 CFU/mL (High Inoculum).
-
Dosing: Prepare tubes with concentrations at 1x, 4x, and 16x MIC for both drugs. Include a growth control (no drug).
-
Incubation: Incubate at 37°C with shaking.
-
Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute aliquots in saline and plate on nutrient agar. Count colonies after 24h incubation.
-
Calculation: Plot Log10 CFU/mL vs. Time.
Self-Validating Check:
-
Bactericidal Definition: A ≥3 log10 reduction (99.9% kill) from the initial inoculum.
-
Inoculum Effect: If Pen G kills the high inoculum (10^8) significantly slower than the standard inoculum (10^6), while Flucloxacillin remains consistent, this demonstrates the "Inoculum Effect" (a known vulnerability of some beta-lactams, though less pronounced in Pen G than Cefazolin).
Part 5: Decision Logic & Safety Profile
While efficacy is paramount, toxicity profiles often dictate the clinical choice.
-
Flucloxacillin: High risk of Cholestatic Hepatitis (especially in older patients/prolonged courses).
-
Benzylpenicillin: Risk of Neurotoxicity (seizures) at very high doses or in renal failure; generally liver-sparing.
PSSA Treatment Algorithm
Figure 2: Logical workflow for safely de-escalating to Benzylpenicillin.
References
-
Henderson, A., et al. (2019). "Benzylpenicillin versus flucloxacillin for penicillin-susceptible Staphylococcus aureus bloodstream infections from a large retrospective cohort study." International Journal of Antimicrobial Agents.
-
EUCAST. "Zone diameter breakpoints for Staphylococcus aureus." European Committee on Antimicrobial Susceptibility Testing.[5][6]
-
Söderquist, B., et al. (2020). "Treatment outcome with penicillin G or cloxacillin in penicillin-susceptible Staphylococcus aureus bacteraemia: a retrospective cohort study." Infectious Diseases.
-
Kaase, M., et al. (2008). "Evaluation of phenotypic methods for the detection of penicillinase in Staphylococcus aureus." Clinical Microbiology and Infection.
-
Thwaites, G.E., et al. (2011). "Clinical management of Staphylococcus aureus bacteraemia." The Lancet Infectious Diseases.
Sources
- 1. szu.gov.cz [szu.gov.cz]
- 2. The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzylpenicillin versus flucloxacillin for penicillin-susceptible Staphylococcus aureus bloodstream infections from a large retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 5. aurosan.de [aurosan.de]
- 6. szu.gov.cz [szu.gov.cz]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Flucloxacillin-13C4 Sodium
As researchers dedicated to advancing drug development, our work with specialized compounds like Flucloxacillin-13C4 Sodium demands the highest standards of safety and precision. This isotopically labeled compound, while essential for metabolic studies and bioanalytical assays, shares the potent sensitizing properties of its parent drug, flucloxacillin. It is recognized as a substance capable of causing significant allergic reactions upon skin contact or inhalation.[1][2] Therefore, treating this compound with the appropriate level of caution is not merely a regulatory requirement but a cornerstone of responsible science.
This guide provides a comprehensive operational plan for the safe handling of Flucloxacillin-13C4 Sodium, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is grounded in the well-established hierarchy of controls, where PPE serves as the critical final barrier protecting you, the scientist, from potential exposure.
The Foundation: Risk Assessment and the Hierarchy of Controls
Before any work begins, a thorough risk assessment is mandatory. The required level of PPE is directly proportional to the potential for exposure. Handling the neat, powdered form of Flucloxacillin-13C4 Sodium presents a significantly higher respiratory and dermal exposure risk than working with a dilute solution. All handling of the powdered compound must be performed within a certified chemical fume hood or a similar containment primary engineering control (C-PEC) to minimize inhalation exposure.[1][3] PPE is your last and most personal line of defense.
Personal Protective Equipment (PPE): A Task-Based Protocol
The following table outlines the minimum PPE requirements for common laboratory tasks involving Flucloxacillin-13C4 Sodium.
| Task | Hand Protection | Eye & Face Protection | Body Protection | Respiratory Protection | Rationale |
| Receiving & Unpacking | Single pair of nitrile gloves | Safety glasses with side shields | Lab coat | Not required if package is intact | To prevent exposure from potential external contamination of the container. |
| Weighing & Compounding (Dry Powder) | Double-gloved with chemical-resistant nitrile gloves[1] | Safety goggles and face shield[1] | Disposable, solid-front gown with tight-fitting cuffs[1][4] | Mandatory: NIOSH-approved respirator (e.g., N95) even inside a fume hood.[1][2] | The powdered form poses a significant inhalation and dermal contact hazard due to its sensitizing properties. Double gloving and a disposable gown prevent skin contact and cross-contamination.[1] A respirator provides an essential layer of protection against fine airborne particles. |
| Handling Concentrated Solutions | Double-gloved with chemical-resistant nitrile gloves | Safety goggles | Disposable, solid-front gown | Not required if handled exclusively within a certified chemical fume hood. | Protects against splashes and direct skin contact with the concentrated, sensitizing agent. |
| Handling Dilute Solutions (e.g., Analytical Samples) | Single pair of nitrile gloves | Safety glasses with side shields | Lab coat | Not required | Lower concentration reduces the overall hazard, but standard laboratory PPE is still required to prevent incidental contact. |
Experimental Protocol: PPE Donning and Doffing Sequence
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Follow this sequence meticulously.
Donning Sequence (Putting On)
-
Gown: Select the appropriate gown. Cover your torso from neck to knees and arms to the end of your wrists, wrapping it around your back. Fasten any ties.[5]
-
Respirator/Mask (if required): Secure ties or elastic bands at the middle of your head and neck. Fit the flexible band to the bridge of your nose.[5]
-
Goggles/Face Shield: Place over your face and eyes and adjust for a secure fit.[5]
-
Gloves: Don the first pair of gloves. When donning the second, outer pair, ensure the cuff extends over the cuff of your gown.[5][6] This creates a critical seal.
Doffing Sequence (Taking Off)
This process is designed to contain contaminants.
-
Outer Gloves: Remove the outer pair of gloves. Grasp the outside of one glove at the wrist, peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at thewrist and peel it off over the first glove. Dispose of them in the designated hazardous waste container.[4]
-
Gown: Unfasten the gown ties. Peel the gown away from your neck and shoulders, touching only the inside. Turn the gown inside out as you remove it, fold or roll it into a bundle, and dispose of it in the designated hazardous waste container.[5]
-
Exit the immediate work area.
-
Goggles/Face Shield: Remove from the back by lifting the headband. Place in a designated receptacle for decontamination.
-
Respirator/Mask: Remove from the back by untying or lifting the straps. Do not touch the front. Dispose of it in the designated hazardous waste container.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational Plan: Spill Management
Prompt and correct action during a spill is vital to mitigate exposure.
-
Evacuate and Secure: Alert others immediately. Evacuate the area and restrict access.[1]
-
Don PPE: Before re-entering, don the highest level of protective gear, including a respirator, disposable gown, eye protection, and double gloves.[1]
-
Contain the Spill: For powders, gently cover with plastic-backed absorbent pads. Do not sweep dry powder. For liquids, cover with absorbent material, working from the outside in.
-
Clean Up: Carefully collect all contaminated absorbent materials and any broken containers. Place everything into a clearly labeled, sealed hazardous waste container.[1][7]
-
Decontaminate: Clean the spill area with a suitable agent (e.g., 70% ethanol), and dispose of all cleaning materials as hazardous waste.[1]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Logistical Plan: Waste Disposal
All materials that have come into contact with Flucloxacillin-13C4 Sodium must be treated as hazardous chemical waste.
-
Segregation: This waste stream must be kept separate from other laboratory waste.[8]
-
Containers: Use designated, leak-proof, and puncture-proof containers clearly labeled with "Hazardous Waste" and "Cytotoxic Waste" (or as per your institution's policy).[4][9] Many jurisdictions require specific color-coded containers (e.g., red or purple).[8][9]
-
PPE Disposal: All used PPE, including gowns, gloves, and masks, must be placed in the designated hazardous waste container immediately after removal.[4]
-
Collection: Store sealed waste containers in a secure, designated area away from general lab traffic until collected by your institution's EHS department or a certified hazardous waste disposal service.[1]
Caption: PPE selection workflow for Flucloxacillin-13C4 Sodium.
By adhering to these rigorous safety and logistical protocols, you ensure the integrity of your research and, most importantly, the health and safety of yourself and your colleagues. This disciplined approach is the hallmark of a professional and trustworthy laboratory environment.
References
- Essential Safety and Logistics for Handling Flucloxacillin in a Laboratory Setting. Benchchem.
- Cytotoxic Waste Disposal Guidelines. Daniels Health.
- Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA).
- Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive (HSE).
- Cytotoxic Substances – Waste Management. Safety & Risk Services, The University of British Columbia.
- Safe handling of cytotoxics: guideline recommendations. PMC.
- Flucloxacillin-13C4 Sodium. LGC Standards.
- What is Cytotoxic Waste?. Sharpsmart UK.
- Handling & Processing of Potent Compounds: A Holistic Approach. IPS.
- [13C4,15N]-Flucloxacillin sodium salt. Alsachim.
- eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. Occupational Safety and Health Administration (OSHA).
- SAFETY DATA SHEET - Flucloxacillin, sodium salt. Fisher Scientific.
- ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.
- USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. VelocityEHS.
- 800 HAZARDOUS DRUGS—HANDLING IN HEALTHCARE SETTINGS. USP-NF.
- Material Safety Data Sheet - Flucloxacillin sodium. Pi Chemicals.
- NIOSH ALERT - Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. Centers for Disease Control and Prevention.
- Personal Protective Equipment. StatPearls - NCBI Bookshelf.
- Flucloxacillin sodium-SDS. MedChemExpress.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
- Personal protective equipment in your pharmacy. Alberta College of Pharmacy.
- NIOSH Table 1,2 & 3. University of Rochester Environmental Health & Safety.
- Personal Protective Equipment. NI Infection Control Manual.
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.ie [fishersci.ie]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pppmag.com [pppmag.com]
- 7. hse.gov.uk [hse.gov.uk]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. danielshealth.ca [danielshealth.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
